(S)-Icmt-IN-3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H29NO2 |
|---|---|
分子量 |
339.5 g/mol |
IUPAC 名称 |
N-[2-[(4S)-2,2-dimethyl-4-phenyloxan-4-yl]ethyl]-4-methoxyaniline |
InChI |
InChI=1S/C22H29NO2/c1-21(2)17-22(14-16-25-21,18-7-5-4-6-8-18)13-15-23-19-9-11-20(24-3)12-10-19/h4-12,23H,13-17H2,1-3H3/t22-/m0/s1 |
InChI 键 |
DAIMPQROONYPRP-QFIPXVFZSA-N |
手性 SMILES |
CC1(C[C@@](CCO1)(CCNC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
规范 SMILES |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoprenylcysteine carboxyl methyltransferase (Icmt) represents a critical enzyme in the post-translational modification of a class of proteins known as CAAX proteins. This family includes the Ras GTPases, which are frequently mutated in human cancers and play a pivotal role in signal transduction pathways regulating cell growth, proliferation, and survival. The proper localization and function of Ras proteins are dependent on a series of modifications, with the final step being methylation by Icmt. Inhibition of Icmt has emerged as a promising therapeutic strategy to disrupt aberrant Ras signaling in cancer and other diseases. This guide provides a comprehensive overview of the mechanism of action of Icmt inhibitors, detailing the underlying molecular pathways, summarizing key quantitative data for representative inhibitors, and providing detailed experimental protocols for their study.
The Role of Icmt in Post-Translational Modification
Many essential signaling proteins, including members of the Ras, Rho, and Rab families of small GTPases, terminate in a C-terminal "CAAX" motif (where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' is a variable amino acid). For these proteins to become biologically active and localize to the correct cellular membranes, they must undergo a three-step post-translational modification process:
-
Prenylation: A farnesyl or geranylgeranyl isoprenoid lipid is attached to the cysteine residue of the CAAX motif.
-
Proteolysis: The terminal three amino acids (-AAX) are cleaved off by the Ras-converting enzyme 1 (Rce1).
-
Methylation: The newly exposed carboxyl group of the S-prenylated cysteine is methylated by Icmt.
This final methylation step, catalyzed by Icmt, is crucial as it neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and facilitating the protein's proper anchoring to the plasma membrane. Mislocalization of these proteins, particularly Ras, disrupts their interaction with downstream effectors and abrogates their signaling function.[1]
Mechanism of Action of Icmt Inhibitors
Icmt inhibitors are small molecules designed to block the catalytic activity of the Icmt enzyme. By preventing the final methylation step of CAAX protein processing, these inhibitors induce the mislocalization of key signaling proteins like Ras from the plasma membrane to endomembranes, such as the endoplasmic reticulum and Golgi apparatus.[1][2] This sequestration prevents Ras from engaging with its downstream effectors, thereby inhibiting the activation of critical signaling cascades like the MAPK and PI3K/Akt pathways.[3]
The consequences of Icmt inhibition at the cellular level are significant and include:
-
Inhibition of Cell Growth and Proliferation: By disrupting Ras-mediated signaling, Icmt inhibitors can arrest the cell cycle, often in the G1 phase.[3][4]
-
Induction of Autophagic Cell Death: In several cancer cell lines, inhibition of Icmt has been shown to induce autophagy, a cellular process of self-digestion that can lead to cell death.[3][4]
-
Reduction in Oncogenic Transformation: Icmt inhibitors have been demonstrated to reduce the ability of oncogenic Ras to transform cells, as evidenced by decreased growth in soft agar assays and reduced tumor formation in xenograft models.[2]
Quantitative Data for Representative Icmt Inhibitors
A number of Icmt inhibitors have been developed and characterized. The most well-studied of these is cysmethynil and its analogs. The following tables summarize key quantitative data for these compounds.
| Inhibitor | Target | IC50 (μM) | Cell Viability IC50 (μM) | Notes | Reference(s) |
| Cysmethynil | Icmt | 2.4 | 16.8 - 23.3 (various cell lines) | Reduces growth of RAS-mutant cell lines. | [5] |
| Compound 8.12 | Icmt | Not specified | ~2.5 (HepG2), ~3 (PC3) | An amino-derivative of cysmethynil with improved pharmacological properties. | [2] |
| J1-1 | Icmt | 1.0 | >25 (MDA-MB-231) | Indole-based analog of cysmethynil. | [3] |
| J3-3 | Icmt | >50 | >50 (MDA-MB-231) | Indole-based analog of cysmethynil. | [3] |
| P2-5 | Icmt | ~1.5 | Not specified | Amide-modified farnesyl-cysteine analog. | [3] |
| ICMT inhibitor C75 | Icmt | 0.5 | Not specified | Cell-permeable inhibitor. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Icmt inhibitors.
Icmt Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Icmt in vitro.
Materials:
-
Recombinant human Icmt (e.g., from Sf9 insect cells)
-
Biotin-S-farnesyl-L-cysteine (BFC) or N-acetyl-S-farnesyl-L-cysteine (AFC) as the methyl acceptor substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM) as the methyl donor
-
Test inhibitor compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, the methyl acceptor substrate (e.g., 10 µM BFC), and the test inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant Icmt.
-
Add [³H]SAM (e.g., 1 µM) to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the methylated product using an organic solvent (e.g., ethyl acetate).
-
Transfer the organic phase to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation cocktail to the vial.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Ras Localization Assay
This assay visualizes the effect of Icmt inhibitors on the subcellular localization of Ras proteins.
Materials:
-
Mammalian cells (e.g., PC3, HeLa)
-
Expression vector for a fluorescently tagged Ras protein (e.g., GFP-K-Ras, CFP-H-Ras)
-
Transfection reagent
-
Icmt inhibitor
-
Fluorescence microscope
-
Cell culture media and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
Protocol:
-
Seed cells on glass coverslips in a multi-well plate.
-
Transfect the cells with the fluorescently tagged Ras expression vector using a suitable transfection reagent.
-
Allow the cells to express the protein for 24-48 hours.
-
Treat the cells with the Icmt inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Visualize the subcellular localization of the fluorescently tagged Ras protein using a fluorescence microscope. In control cells, Ras should be localized primarily at the plasma membrane, while in inhibitor-treated cells, a significant portion of Ras will be mislocalized to intracellular compartments.[2]
Western Blot Analysis of Ras Signaling Pathway
This protocol is used to determine the effect of Icmt inhibitors on the activation state of key proteins in the Ras signaling cascade.
Materials:
-
Mammalian cells
-
Icmt inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Ras, Raf, MEK, ERK, Akt)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells to the desired confluency and treat with the Icmt inhibitor or vehicle control for the specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of total and phosphorylated proteins.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Icmt blocks the final step of Ras post-translational modification, leading to its mislocalization and subsequent inactivation of downstream pro-proliferative signaling pathways.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the characterization of a novel Icmt inhibitor, progressing from in vitro enzymatic assays to cellular and in vivo efficacy studies.
References
- 1. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysmethynil - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ICMT inhibitor C75 | ICMT inhibitor | Probechem Biochemicals [probechem.com]
(S)-Icmt-IN-3: A Technical Guide to its Structure, Synthesis, and Inhibition of Isoprenylcysteine Carboxyl Methyltransferase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of (S)-Icmt-IN-3, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). The information presented herein is intended to support further research and development efforts targeting ICMT for therapeutic intervention, particularly in the context of Ras-driven cancers.
Core Concepts
This compound, identified as (S)-2-(2-phenoxybenzamido)-3-(((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)thio)propanoic acid, is a prenylcysteine-based inhibitor of human ICMT (hIcmt)[1]. ICMT is the terminal enzyme in the CaaX protein post-translational modification pathway, responsible for the α-carboxyl methylation of isoprenylated cysteine residues[1]. This methylation is a critical step for the proper subcellular localization and function of numerous signaling proteins, including the oncogenic Ras family of small GTPases[1]. By inhibiting ICMT, this compound disrupts these processes, leading to the mislocalization of Ras and subsequent inhibition of downstream signaling pathways, such as the Raf-MEK-ERK cascade, thereby impeding cancer cell proliferation and survival.
Quantitative Data Summary
The inhibitory activity of this compound and related analogs against hIcmt has been characterized by determining their half-maximal inhibitory concentration (IC50) and inhibition constants (Ki).
| Compound | Target | IC50 (µM) | Ki Competitive (K_IC_) (µM) | Ki Uncompetitive (K_IU_) (µM) |
| This compound (ent 1-27) | hIcmt | 0.23[2] | Not Reported | Not Reported |
| Analog 1a (R-enantiomer) | hIcmt | Not Reported | 1.4 ± 0.2[1] | 4.8 ± 0.5[1] |
| Analog 1b | hIcmt | Not Reported | 0.5 ± 0.07[1] | 1.9 ± 0.2[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context and experimental procedures associated with the study of this compound.
Figure 1: CaaX Protein Post-Translational Modification Pathway and Inhibition by this compound.
Figure 2: Generalized Synthetic Workflow for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs are provided below.
In vitro ICMT Inhibition Assay
This protocol is adapted from the methods used to characterize similar amide-modified prenylcysteine-based ICMT inhibitors[1].
-
Preparation of Reagents:
-
HEPES buffer (50 mM, pH 7.5) containing 1 mM EDTA and 1 mM DTT.
-
Recombinant human ICMT enzyme.
-
Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC).
-
Methyl donor: S-[methyl-3H]adenosyl-L-methionine ([3H]SAM).
-
Inhibitor: this compound dissolved in DMSO.
-
-
Assay Procedure:
-
The assay is performed in a final volume of 50 µL in a 96-well plate.
-
To each well, add 5 µL of varying concentrations of this compound or DMSO (vehicle control).
-
Add 20 µL of recombinant hIcmt enzyme solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a 25 µL mixture of AFC and [3H]SAM.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Terminate the reaction by adding 25 µL of 1 M HCl.
-
Extract the methylated product by adding 200 µL of ethyl acetate, vortexing, and centrifuging.
-
Transfer 150 µL of the organic phase to a scintillation vial containing 3 mL of scintillation fluid.
-
Quantify the amount of [3H]-methylated AFC using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Cellular Assays
The following protocols are based on the evaluation of the cellular effects of ICMT inhibitors on Ras signaling.
1. GFP-KRas Subcellular Localization
-
Cell Culture and Transfection:
-
Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS.
-
Transfect the cells with a plasmid encoding GFP-KRas using an appropriate transfection reagent.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
-
Inhibitor Treatment and Imaging:
-
Treat the transfected cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and fix them with 4% paraformaldehyde.
-
Mount the cells on glass slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the subcellular localization of GFP-KRas using a confocal microscope.
-
Acquire images and analyze the distribution of the green fluorescence signal to determine the extent of membrane versus cytosolic localization.
-
2. Ras Activation Assay (GTP-Ras Pulldown)
-
Cell Lysis:
-
Treat Jurkat T cells with this compound or vehicle control.
-
Stimulate the cells with an appropriate agonist (e.g., anti-CD3/CD28 antibodies) to activate Ras.
-
Lyse the cells in a buffer containing a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which specifically binds to GTP-bound (active) Ras.
-
-
Pulldown and Western Blot:
-
Incubate the cell lysates with glutathione-agarose beads to pull down the GST-RBD-GTP-Ras complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Ras.
-
Detect the bound antibody using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
-
Analyze the band intensity to quantify the amount of active Ras. A portion of the initial cell lysate should be run as a total Ras loading control.
-
3. Erk Phosphorylation Assay (Western Blot)
-
Sample Preparation:
-
Treat Jurkat T cells as described for the Ras activation assay.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated Erk1/2 (p-Erk).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Erk1/2.
-
Quantify the band intensities to determine the ratio of p-Erk to total Erk.
-
Conclusion
This compound is a valuable research tool for investigating the biological roles of ICMT and the consequences of its inhibition. Its potency and specificity make it a promising lead compound for the development of novel anticancer therapeutics targeting Ras-dependent malignancies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the potential of this compound and other ICMT inhibitors in preclinical and clinical settings.
References
- 1. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide-modified prenylcysteine based Icmt inhibitors: Structure-activity relationships, kinetic analysis and cellular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Role of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors in Ras Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information on a specific compound designated "(S)-Icmt-IN-3" is not publicly available. This guide will focus on the role and mechanism of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, using the well-characterized, prototypical inhibitor cysmethynil and its analogs as primary examples to illustrate the core principles of targeting the Ras signaling pathway.
Executive Summary
The Ras family of small GTPases are critical regulators of cellular signaling pathways that control proliferation, differentiation, and survival. Mutations leading to constitutively active Ras proteins are found in approximately 30% of all human cancers, making Ras an attractive, albeit challenging, therapeutic target.[1] For Ras proteins to function, they must undergo a series of post-translational modifications that facilitate their localization to the plasma membrane.[1][2][3][4] Isoprenylcysteine carboxyl methyltransferase (Icmt) catalyzes the final, critical step in this process.[5][6] Inhibition of Icmt presents a compelling strategy to disrupt Ras function by preventing its proper localization and subsequent activation of downstream oncogenic signaling. This document provides a technical overview of the role of Icmt in Ras signaling and the mechanism by which its inhibition, exemplified by compounds like cysmethynil, offers a therapeutic avenue for Ras-driven malignancies.[7][8]
The Ras Post-Translational Modification Pathway
Nascent Ras proteins are synthesized in the cytosol and must undergo a three-step enzymatic modification process at their C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid) to become biologically active.[5][9] This process is essential for increasing the hydrophobicity of the C-terminus, thereby promoting association with the inner leaflet of the plasma membrane, a prerequisite for signal transduction.[1][10]
The modification sequence is as follows:
-
Isoprenylation: A 15-carbon farnesyl or 20-carbon geranylgeranyl lipid group is attached to the cysteine residue of the CaaX box by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively.[1][6]
-
Proteolysis: The -aaX tripeptide is cleaved from the C-terminus by the Ras-converting enzyme 1 (Rce1), an endoproteptidase located in the endoplasmic reticulum.[1][5]
-
Carboxyl Methylation: The newly exposed farnesylcysteine is recognized by Icmt, which catalyzes the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the terminal carboxyl group.[5][10][11] This final step neutralizes the negative charge on the cysteine, further increasing the hydrophobicity of the C-terminus and enhancing membrane affinity.[10]
Mechanism of Action of Icmt Inhibitors
Icmt inhibitors are small molecules designed to block the final methylation step of Ras processing. By preventing this modification, these inhibitors cause the accumulation of non-methylated, negatively charged Ras proteins at the endoplasmic reticulum.[7] This charge prevents their efficient trafficking to and stable association with the plasma membrane. The resulting mislocalization of Ras effectively sequesters it from its upstream activators (GEFs) and downstream effectors (e.g., Raf, PI3K), thereby abrogating its signaling function.[7][10]
The prototypical Icmt inhibitor, cysmethynil, was identified through high-throughput screening and has been shown to induce the mislocalization of Ras from the plasma membrane, inhibit cancer cell growth, and induce cell cycle arrest.[7][10]
Impact on Downstream Ras Signaling
By preventing Ras localization to the plasma membrane, Icmt inhibitors effectively shut down its ability to activate downstream pro-survival and proliferative signaling cascades. The two major effector pathways downstream of Ras are:
-
MAPK/ERK Pathway: Active, GTP-bound Ras recruits and activates Raf kinases, initiating a phosphorylation cascade (Raf -> MEK -> ERK) that ultimately leads to the transcription of genes involved in cell growth and division.
-
PI3K/Akt Pathway: Ras can also activate phosphoinositide 3-kinase (PI3K), which generates PIP3, leading to the activation of Akt. The Akt pathway is a central regulator of cell survival, metabolism, and proliferation.
Studies have shown that treatment with Icmt inhibitors leads to a reduction in the phosphorylation of both ERK and Akt in cancer cell lines, confirming the effective blockade of these key oncogenic pathways.[6][7]
Quantitative Data: Potency of Icmt Inhibitors
The potency of Icmt inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12] The table below summarizes reported IC50 and Ki values for cysmethynil and other representative Icmt inhibitors against human Icmt (hIcmt).
| Compound | Assay Type | Substrate | Target | IC50 | Ki (Competitive, KIC) | Ki (Uncompetitive, KIU) | Reference |
| Cysmethynil | In Vitro (Enzyme) | Biotin-S-farnesyl-L-cysteine (BFC) | Recombinant hIcmt | <200 nM (time-dependent) | - | - | [13] |
| Cysmethynil | In Vitro (Enzyme) | Farnesylated K-Ras | Recombinant hIcmt | 2.4 µM | - | - | [13] |
| Compound 3 | In Vitro (Enzyme) | N-acetyl-S-farnesyl-L-cysteine (AFC) | Yeast Icmt (Ste14p) | 7.3 - 14.5 µM | - | - | [14] |
| Analog 1a | In Vitro (Enzyme) | N-acetyl-S-farnesyl-L-cysteine (AFC) | Recombinant hIcmt | - | 1.4 ± 0.2 µM | 4.8 ± 0.5 µM | [6] |
| Analog 1b | In Vitro (Enzyme) | N-acetyl-S-farnesyl-L-cysteine (AFC) | Recombinant hIcmt | - | 0.5 ± 0.07 µM | 1.9 ± 0.2 µM | [6] |
| Analog 75 | In Vitro (Enzyme) | N-acetyl-S-geranylgeranylcysteine (AGGC) | Recombinant hIcmt | 1.3 nM | - | - | [15] |
Key Experimental Protocols
In Vitro Icmt Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (AdoMet) to a prenylated substrate.
Workflow Diagram:
Methodology:
-
Enzyme Preparation: Recombinant human Icmt is typically expressed in and purified from Sf9 insect cell membranes.[13]
-
Reaction Setup: Reactions are assembled in a buffer (e.g., 100 mM HEPES, pH 7.4, 5 mM MgCl2).
-
Inhibitor Incubation: The Icmt enzyme preparation is pre-incubated with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 15-30 minutes at 37°C. This step is critical for time-dependent inhibitors like cysmethynil.[13]
-
Reaction Initiation: The reaction is initiated by adding a mix containing the prenylated substrate (e.g., 4 µM Biotin-S-farnesyl-L-cysteine, BFC) and the methyl donor, [3H]AdoMet (e.g., 5 µM).[13]
-
Reaction and Termination: The mixture is incubated for 20 minutes at 37°C. The reaction is terminated by adding 10% Tween 20 or SDS/TCA.[13]
-
Product Isolation: If a biotinylated substrate like BFC is used, the product is isolated by adding streptavidin-coated beads, incubating overnight, and then washing the beads to remove unincorporated [3H]AdoMet.[13] For protein substrates, acid precipitation followed by filtration is used.[13]
-
Quantification: Radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Ras Localization Assay (Fluorescence Microscopy)
This cell-based assay visually determines the effect of Icmt inhibitors on the subcellular localization of Ras.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., Jurkat T cells, fibroblasts) is transiently transfected with a plasmid encoding a fluorescently-tagged Ras isoform (e.g., GFP-K-Ras).[6]
-
Inhibitor Treatment: After allowing time for protein expression (e.g., 24 hours), the cells are treated with the Icmt inhibitor (e.g., 10-50 µM cysmethynil) or a vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Fixation and Imaging: Cells are fixed with paraformaldehyde, mounted on slides, and imaged using a confocal or fluorescence microscope.
-
Analysis: The subcellular localization of the GFP-Ras fusion protein is observed. In control cells, the fluorescence should be concentrated at the plasma membrane. In inhibitor-treated cells, effective Icmt inhibition will result in a mislocalization of the fluorescence to intracellular compartments, primarily the endoplasmic reticulum and Golgi apparatus.[6][10]
Western Blot for Downstream Signaling
This assay quantifies the phosphorylation status of key downstream effectors of the Ras pathway.
Methodology:
-
Cell Culture and Treatment: Cancer cells with a known Ras mutation (e.g., HCT116, MiaPaCa-2) are seeded and allowed to attach. They are then treated with various concentrations of the Icmt inhibitor for a set time (e.g., 24 hours).
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated overnight with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-p-ERK, anti-p-Akt). The membrane is also probed with antibodies for total ERK and total Akt as loading controls.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The band intensities for phosphorylated proteins are quantified and normalized to the corresponding total protein levels to determine the degree of pathway inhibition.
Conclusion
Targeting the post-translational modification of Ras proteins via inhibition of Icmt is a validated and promising strategy for the development of anticancer therapeutics. By preventing the final, crucial methylation step, Icmt inhibitors like cysmethynil effectively induce the mislocalization of Ras from the plasma membrane, leading to the suppression of critical downstream signaling pathways such as the MAPK/ERK and PI3K/Akt cascades.[7] This mechanism disrupts the oncogenic signals that drive tumor cell proliferation and survival. The in-depth technical understanding of the Icmt-Ras axis, supported by robust quantitative assays and experimental protocols, provides a solid foundation for researchers and drug developers to discover and optimize novel Icmt inhibitors for clinical application in Ras-driven cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Posttranslational Modifications of RAS Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Posttranslational Modifications of RAS Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-translational modification of RAS proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 6. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoprenylcysteine carboxylmethyltransferase is critical for malignant transformation and tumor maintenance by all RAS isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. THE ISOPRENOID SUBSTRATE SPECIFICITY OF ISOPRENYLCYSTEINE CARBOXYLMETHYLTRANSFERASE: DEVELOPMENT OF NOVEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
(S)-Icmt-IN-3: A Technical Guide to its Impact on CaaX Protein Post-Translational Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteins bearing a C-terminal CaaX motif are critical components of numerous cellular signaling pathways, including those governed by the Ras superfamily of small GTPases. The proper function and subcellular localization of these proteins are contingent on a series of post-translational modifications. The final step in this pathway is the carboxyl methylation of the isoprenylated cysteine residue, a reaction catalyzed by the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt). Inhibition of Icmt has emerged as a promising therapeutic strategy, particularly in oncology, due to the central role of Ras proteins in tumorigenesis.[1]
This technical guide provides an in-depth overview of (S)-Icmt-IN-3, a potent inhibitor of Icmt, and its effects on CaaX protein post-translational modification. We will delve into the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.
CaaX Protein Post-Translational Modification Pathway
CaaX proteins undergo a conserved three-step modification process at the endoplasmic reticulum to facilitate their membrane association and biological activity.[2][3]
-
Prenylation: An isoprenoid lipid, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, is attached to the cysteine residue of the CaaX motif by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively.[2][3]
-
Proteolysis: The -aaX tripeptide is cleaved from the C-terminus by the Ras-converting enzyme 1 (Rce1).[4][5]
-
Methylation: The newly exposed carboxyl group of the S-prenylated cysteine is methylated by Icmt, using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][6] This final step neutralizes the negative charge at the C-terminus, increasing the protein's hydrophobicity and affinity for cellular membranes.[1]
Inhibition of Icmt prevents this final methylation step, leading to the mislocalization and impaired function of CaaX proteins like Ras.[7]
Quantitative Data for Icmt Inhibitors
The following table summarizes key quantitative data for this compound and other relevant Icmt inhibitors. This data is essential for comparing the potency and cellular effects of these compounds.
| Compound | Target | IC50 (µM) | Ki (µM) | Cell-Based Potency | Reference |
| This compound | Icmt | 0.23 | Not Reported | Not Reported | [8] |
| Cysmethynil | Icmt | 0.29 (with preincubation) | 0.02 | Inhibits non-cancer cell proliferation (100% at 30 µM); Prevents anchorage-independent growth of colon cancer cells (>90% at 20 µM) | [9] |
| Compound 8.12 | Icmt | Not Reported | Not Reported | Induces G1 arrest in HepG2 and PC3 cells | [10] |
Impact on Ras Signaling
The Ras family of small GTPases (K-Ras, H-Ras, and N-Ras) are prominent CaaX proteins that play a central role in cell proliferation, differentiation, and survival. Their activity is tightly regulated and dependent on their localization to the plasma membrane. By inhibiting Icmt, this compound is predicted to disrupt the proper membrane localization of Ras proteins, thereby attenuating downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. This disruption can lead to reduced cell proliferation and induction of apoptosis in cancer cells dependent on Ras signaling.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity and cellular effects of Icmt inhibitors like this compound.
In Vitro Icmt Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Icmt in a cell-free system.
Materials:
-
Recombinant human Icmt enzyme
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) or other prenylated substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound or other test compounds
-
Scintillation vials and scintillation fluid
-
Microplate reader compatible with radioactivity detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of recombinant Icmt, and the prenylated substrate (e.g., 10 µM AFC).
-
Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Initiate the reaction by adding [³H]-SAM (e.g., 1 µCi per reaction).
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the methylated product using an organic solvent (e.g., ethyl acetate).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Ras Localization Assay by Immunofluorescence
This assay visualizes the subcellular localization of Ras proteins in cells treated with an Icmt inhibitor.
Materials:
-
Cancer cell line expressing a fluorescently tagged Ras protein (e.g., GFP-K-Ras)
-
This compound or other test compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells expressing GFP-K-Ras onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells with PBS and mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope, capturing images for GFP-K-Ras and DAPI.
-
Analyze the images to assess the localization of GFP-K-Ras. In untreated cells, Ras should be primarily at the plasma membrane. In inhibitor-treated cells, a shift to intracellular compartments (e.g., cytoplasm, Golgi) is expected.
Western Blot Analysis of Ras Downstream Signaling
This method assesses the effect of Icmt inhibition on the activation of key proteins in the Ras signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound or other test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-ERK, total ERK, phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound or a vehicle control for the desired time.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel Icmt inhibitor.
References
- 1. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Protocol for an in vitro assay to study HIV-1 Tat methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Ras Activation Assay Kit | 17-218 [merckmillipore.com]
- 8. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted inactivation of the isoprenylcysteine carboxyl methyltransferase gene causes mislocalization of K-Ras in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Kinetics of hIcmt with (S)-Icmt-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human isoprenylcysteine carboxyl methyltransferase (hIcmt) is a critical enzyme in the post-translational modification of CaaX-containing proteins, a class that includes the oncogenic Ras family. By catalyzing the final methylation step in the CaaX processing pathway, hIcmt plays a pivotal role in the proper localization and function of these proteins. Consequently, hIcmt has emerged as a promising target for anticancer drug development. This technical guide provides a comprehensive overview of the enzymatic kinetics of hIcmt, with a specific focus on its interaction with the inhibitor (S)-Icmt-IN-3. While detailed kinetic data for this compound is not extensively available in public literature, this document outlines the established kinetic mechanism of hIcmt and presents a detailed, generalized protocol for the full kinetic characterization of hIcmt inhibitors. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to investigate the kinetics of hIcmt and its inhibitors.
Introduction to hIcmt and the CaaX Signaling Pathway
Human isoprenylcysteine carboxyl methyltransferase (hIcmt) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine (AdoMet or SAM) dependent methylation of the carboxyl group of a C-terminal isoprenylated cysteine residue on proteins that have undergone processing via the CaaX pathway.[1][2] This pathway is essential for the function of numerous signaling proteins, including Ras, Rho, and lamins.[3]
The post-translational modification of CaaX proteins is a three-step process:
-
Prenylation: A 15-carbon farnesyl or a 20-carbon geranylgeranyl lipid anchor is attached to the cysteine residue of the CaaX motif by either farnesyltransferase (FTase) or geranylgeranyltransferase type I (GGTase-I).[3]
-
Proteolysis: The -aaX tripeptide is cleaved from the C-terminus by the Ras-converting enzyme 1 (Rce1).[3]
-
Methylation: The newly exposed farnesylated or geranylgeranylated cysteine is carboxyl-methylated by hIcmt, using SAM as the methyl donor.[3]
This series of modifications increases the hydrophobicity of the C-terminus, facilitating the protein's association with cellular membranes, which is crucial for its biological activity.[4]
Signaling Pathway Diagram
Enzymatic Kinetics of hIcmt
The kinetic mechanism of hIcmt has been established as an ordered sequential mechanism.[4][5] In this mechanism, the methyl donor, S-adenosyl-L-methionine (SAM), binds to the enzyme first, followed by the binding of the prenylated cysteine substrate.[4] After the methyl transfer reaction, the methylated product is released, followed by the release of S-adenosyl-L-homocysteine (SAH).[4][5]
Kinetic Profile of this compound
| Parameter | Value | Reference |
| IC50 | 0.23 µM | [6][7] |
| Mechanism of Inhibition | Not Reported | |
| Inhibition Constant (Ki) | Not Reported |
Table 1: Known Kinetic Parameters for this compound against hIcmt.
For context, other small molecule inhibitors of hIcmt, such as cysmethynil and certain amide-modified prenylcysteine analogs, have been characterized as competitive or mixed-mode inhibitors with respect to the prenylated substrate.[1][8] For example, a potent amide-modified prenylcysteine inhibitor was found to be a mixed-mode inhibitor with a competitive constant (KIC) of 0.5 ± 0.07 µM and an uncompetitive constant (KIU) of 1.9 ± 0.2 µM.[1][3]
Experimental Protocol for Kinetic Analysis of hIcmt Inhibitors
This section provides a detailed, generalized protocol for determining the kinetic parameters of hIcmt inhibitors, such as this compound. This protocol is based on established methods for hIcmt kinetic assays, typically employing a radiochemical approach.
Materials and Reagents
-
Enzyme: Purified recombinant human Icmt (hIcmt)
-
Substrates:
-
N-acetyl-S-farnesyl-L-cysteine (AFC)
-
Radiolabeled S-adenosyl-L-methionine (e.g., [³H]-SAM or [¹⁴C]-SAM) with a known specific activity
-
-
Inhibitor: this compound or other inhibitor of interest
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT
-
Stop Solution: e.g., 1 M HCl in ethanol
-
Scintillation Cocktail
-
96-well microplates
-
Scintillation counter
Experimental Workflow
Detailed Procedure
4.3.1. Determination of Michaelis-Menten Constants (Km and Vmax) for Substrates
-
AFC Km Determination:
-
Prepare a series of dilutions of AFC in assay buffer (e.g., 0-100 µM).
-
In a 96-well plate, combine the assay buffer, a fixed, saturating concentration of [³H]-SAM (e.g., 20 µM), and varying concentrations of AFC.
-
Initiate the reaction by adding a fixed amount of hIcmt (e.g., 5 µg).
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range (initial velocity conditions).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Plot the initial velocity (in pmol/min/mg) against the AFC concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for AFC.
-
-
SAM Km Determination:
-
Follow the same procedure as above, but use a fixed, saturating concentration of AFC and vary the concentration of [³H]-SAM.
-
4.3.2. IC50 Determination for this compound
-
Prepare a serial dilution of this compound in assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
In a 96-well plate, add the assay buffer, hIcmt, and the various concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor for a set time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding fixed concentrations of AFC (at its Km value) and [³H]-SAM.
-
Incubate, stop the reaction, and measure radioactivity as described above.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
4.3.3. Determination of Inhibition Mechanism and Ki
-
To determine the mechanism of inhibition with respect to AFC, perform a series of kinetic runs with varying concentrations of AFC and several fixed concentrations of this compound (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, where Ki is initially estimated from the IC50 using the Cheng-Prusoff equation).
-
The concentration of [³H]-SAM should be kept constant and saturating.
-
Measure the initial reaction velocities for each condition.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[AFC]) for each inhibitor concentration.
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Mixed-mode inhibition: The lines will intersect in the second or third quadrant.
-
-
Based on the determined mechanism, calculate the Ki value(s) using appropriate equations derived from the Michaelis-Menten equation or by non-linear regression analysis of the raw data.
Data Presentation
The following tables provide a template for summarizing the kinetic data that would be obtained from the experimental protocols described above.
| Substrate | Km | Vmax |
| N-acetyl-S-farnesyl-L-cysteine (AFC) | Value ± SD (µM) | Value ± SD (pmol/min/mg) |
| S-adenosyl-L-methionine (SAM) | Value ± SD (µM) | Value ± SD (pmol/min/mg) |
Table 2: Michaelis-Menten Constants for hIcmt Substrates.
| Inhibitor | IC50 (µM) | Mechanism of Inhibition | Ki (µM) |
| This compound | Value ± SD | Determined Mechanism | Value ± SD |
Table 3: Kinetic Parameters for the Inhibition of hIcmt by this compound.
Conclusion
While this compound is a known inhibitor of hIcmt with a reported IC50 of 0.23 µM, a detailed public record of its kinetic mechanism and inhibition constant (Ki) is currently unavailable. This technical guide provides researchers with a robust, generalized experimental framework to independently determine these critical parameters. By following the outlined protocols for measuring Michaelis-Menten constants, IC50 values, and the mode of inhibition, a comprehensive kinetic profile of this compound and other hIcmt inhibitors can be established. This information is invaluable for the rational design and development of novel therapeutics targeting the hIcmt-mediated CaaX protein modification pathway.
References
- 1. Amide-modified prenylcysteine based Icmt inhibitors: Structure-activity relationships, kinetic analysis and cellular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of many proteins, including the Ras family of small GTPases. These proteins undergo a series of modifications, culminating in methylation by ICMT, which is essential for their proper localization and function. The involvement of Ras proteins in numerous human cancers has made ICMT a compelling target for anticancer drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of ICMT inhibitors, details the experimental protocols used for their evaluation, and visualizes the key pathways and experimental workflows.
Core Concepts in ICMT Inhibition
The development of ICMT inhibitors has led to the exploration of several chemical scaffolds. The primary goal is to identify compounds that can effectively block the active site of ICMT, preventing the methylation of its protein substrates. Key to this effort is understanding how the chemical structures of these inhibitors relate to their biological activity.
Data Presentation: Potency of ICMT Inhibitors
The following tables summarize the in vitro potencies of representative ICMT inhibitors from different chemical classes.
Table 1: Tetrahydropyranyl (THP) Derivatives as ICMT Inhibitors [1][2]
| Compound | Modifications | IC50 (nM) |
| 3 | Hit Compound | Submicromolar |
| 27 | 3-methoxy substituted analogue | Potent |
| 75 | Further SAR development around THP ring | 1.3 |
Table 2: Indoloacetamide Derivatives as ICMT Inhibitors (Cysmethynil Analogs) [3][4]
| Compound | Key Structural Features | IC50 (µM) |
| Cysmethynil | Indole-based selective inhibitor | 2.4 |
| Analog Library | Varied substitutions on phenyl ring and indole nitrogen | 2 to >50 |
Table 3: Amide-Modified Prenylcysteine-Based ICMT Inhibitors [5][6]
| Compound | Modifications | KIC (µM) | KIU (µM) |
| 1a | Phenoxyphenyl amide modification | 1.4 ± 0.2 | 4.8 ± 0.5 |
| 1b | Phenoxyphenyl amide modification | 0.5 ± 0.07 | 1.9 ± 0.2 |
Signaling Pathway and Mechanism of Action
ICMT is the final enzyme in the CaaX protein post-translational modification pathway. Inhibition of ICMT disrupts this pathway, leading to the mislocalization of critical signaling proteins like Ras and affecting downstream signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ICMT inhibitor potency and their cellular effects.
ICMT Inhibition Assay (Fluorometric and Radiometric)
A common method to determine the IC50 values of potential inhibitors is through in vitro enzymatic assays.[1]
-
Enzyme and Substrate Preparation : Recombinant human ICMT is purified. A fluorescent or radiolabeled substrate, such as N-dansyl-S-farnesyl-L-cysteine, is used. S-adenosyl-L-methionine (SAM) serves as the methyl donor.
-
Reaction : The inhibitor at various concentrations is pre-incubated with ICMT. The reaction is initiated by adding the substrate and SAM.
-
Detection :
-
Fluorometric : The reaction product is separated from the substrate by high-performance liquid chromatography (HPLC), and the fluorescence is measured.
-
Radiometric : The reaction mixture is spotted onto a filter paper, and the radioactivity incorporated into the methylated product is quantified using a scintillation counter.
-
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assays for ICMT Activity
To assess the effects of ICMT inhibitors in a cellular context, several assays are employed.
-
Ras Localization Assay :
-
Cells (e.g., Jurkat T cells) are transfected with a plasmid encoding a fluorescently tagged Ras protein (e.g., GFP-KRas).[6]
-
The transfected cells are treated with the ICMT inhibitor or a vehicle control.
-
The subcellular localization of the fluorescently tagged Ras is visualized using fluorescence microscopy. Effective ICMT inhibition leads to the mislocalization of Ras from the plasma membrane to internal compartments.[6][7]
-
-
Erk Phosphorylation Assay :
-
Cells are treated with the ICMT inhibitor.[6]
-
Cellular signaling is stimulated to activate the Ras-Erk pathway.
-
Cell lysates are collected, and the levels of phosphorylated Erk (p-Erk) and total Erk are determined by Western blotting. A reduction in the p-Erk/total Erk ratio indicates inhibition of Ras-mediated signaling.[6]
-
-
Cell Viability/Growth Inhibition Assay :
-
Cancer cell lines are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the ICMT inhibitor.
-
After a defined incubation period, cell viability is assessed using assays such as the MTT or CellTiter-Glo assay.
-
The GI50 (the concentration that causes 50% growth inhibition) is calculated.[2]
-
Structure-Activity Relationship Insights
Across the different classes of ICMT inhibitors, several key SAR trends have emerged:
-
Tetrahydropyranyl (THP) Derivatives : Modifications around the THP ring have been shown to significantly enhance potency, leading to compounds with low nanomolar IC50 values.[1][2]
-
Indoloacetamides : For this class, the substituent on the indole nitrogen is a key determinant of activity. Lipophilic residues with a certain width are favored. In contrast, the substituted phenyl ring attached to the indole should have limited dimensions and lipophilicity for good activity.[3]
-
Amide-Modified Prenylcysteine Analogs : The nature of the amide modification is critical for potent inhibition. Phenoxyphenyl amide modifications have yielded low micromolar inhibitors.[5] Kinetic studies have shown that these compounds can exhibit a mixed-mode of inhibition, with a predominant competitive component.[5][6]
Conclusion
The development of potent and selective ICMT inhibitors holds significant promise for cancer therapy. A thorough understanding of the structure-activity relationships, guided by robust in vitro and cellular assays, is essential for the design of next-generation inhibitors. The data and protocols presented in this guide provide a framework for researchers in the field to advance the discovery and development of novel ICMT-targeted therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship (QSAR) of indoloacetamides as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Structure-Activity Relationship (QSAR) of indoloacetamides as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide-modified prenylcysteine based Icmt inhibitors: Structure-activity relationships, kinetic analysis and cellular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors in Disrupting Protein Prenylation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "(S)-Icmt-IN-3" is not available in the public domain. This guide will therefore focus on the well-characterized and prototypical Icmt inhibitor, Cysmethynil , and its analogs, to illustrate the principles of Icmt inhibition and its effects on protein prenylation.
Introduction: The Critical Role of Protein Prenylation and Icmt
Protein prenylation is a post-translational modification essential for the function of numerous signaling proteins.[1] This process involves the covalent attachment of isoprenoid lipids, such as a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to a cysteine residue within a C-terminal "CAAX" motif of a target protein.[1][2] This lipid anchor facilitates the trafficking and localization of these proteins to cellular membranes, a prerequisite for their participation in signal transduction cascades.[3]
Key proteins undergoing prenylation include the small GTPases of the Ras superfamily (e.g., Ras, Rho, Rab), which act as molecular switches in pathways controlling cell proliferation, differentiation, and survival.[1][4] The prenylation process consists of three key enzymatic steps:
-
Isoprenoid Transfer: A farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I) attaches the lipid group to the CAAX box cysteine.[5]
-
Proteolysis: The endoprotease Ras converting enzyme-1 (Rce1) removes the "-AAX" amino acids.[5][6]
-
Carboxyl Methylation: Isoprenylcysteine carboxyl methyltransferase (Icmt), an integral endoplasmic reticulum membrane protein, catalyzes the final step—the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the newly exposed farnesylated cysteine.[6][7][8]
This final methylation step, catalyzed by Icmt, neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and enhancing the protein's affinity for the plasma membrane.[8][9] For oncogenic Ras proteins, proper membrane localization is indispensable for their transforming activity.[4][7] Consequently, Icmt has emerged as a promising therapeutic target for cancers driven by Ras mutations.[10][11]
Cysmethynil: A Prototypical Icmt Inhibitor
Cysmethynil is an indole-based small molecule identified as a specific and potent inhibitor of Icmt.[12][13] It acts by competing with the isoprenylated cysteine substrate, thereby preventing the final methylation step of CAAX proteins.[12] Inhibition of Icmt by cysmethynil leads to the mislocalization of Ras proteins away from the plasma membrane, disrupting their downstream signaling and inhibiting Ras-induced oncogenic transformation.[11] While effective, cysmethynil's low aqueous solubility has prompted the development of more "drug-like" analogs, such as compound 8.12, which exhibits superior physical properties and enhanced efficacy.[9][14]
Quantitative Data: Icmt Inhibitor Potency
The efficacy of Icmt inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their impact on cell viability in cancer cell lines. Below is a summary of reported data for various indole-based Icmt inhibitors.
| Inhibitor Compound | Target | Assay Type | IC50 Value (µM) | Cell Line (for cell viability) | Reference |
| Cysmethynil | Icmt | Enzyme Inhibition | ~1.0 - 2.4 | - | [12] |
| Cell Viability | MTT Assay | 2.9 - >25 (Varies by cell line) | MDA-MB-231, etc. | [12] | |
| Compound J1-1 | Icmt | Enzyme Inhibition | 1.0 | - | [12] |
| Cell Viability | MTT Assay | >25 | MDA-MB-231 | [12] | |
| Compound 8.12 | Icmt | Enzyme Inhibition | Not specified | - | [9] |
| Cell Viability | CellTiter 96 | More potent than Cysmethynil | HepG2, PC3 | [9] | |
| Compound JAN | Icmt | Enzyme Inhibition | 71% inhibition (concentration not specified) | - | [12] |
| Cell Viability | MTT Assay | 9.7 / 8.8 | MCF-7 / MDA-MB-231 | [12] |
Signaling Pathways and Experimental Workflows
4.1. The Ras-Raf-MEK-ERK Signaling Pathway
Icmt inhibition directly impacts the Ras signaling cascade, a critical pathway in oncology. When Ras is properly prenylated and localized to the plasma membrane, it can activate downstream effectors like Raf, leading to the phosphorylation of MEK and ERK, which in turn regulate gene expression related to cell growth and proliferation. By preventing the final methylation step, Icmt inhibitors cause Ras to be mislocalized, thereby attenuating this entire signaling axis.[5]
Caption: Icmt inhibition blocks the final step of Ras maturation, preventing membrane localization and downstream signaling.
4.2. Experimental Workflow: Screening for Icmt Inhibitors
A typical workflow to identify and characterize novel Icmt inhibitors involves a multi-step process, starting from a high-throughput enzymatic screen and progressing to cellular and in vivo models.
Caption: A streamlined workflow for the discovery and validation of novel Icmt inhibitors from HTS to in vivo studies.
Detailed Experimental Protocols
5.1. Icmt Enzyme Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay measures the transfer of a tritiated methyl group from [³H]AdoMet to a biotinylated isoprenoid substrate.
-
Principle: Biotin-S-farnesyl-L-cysteine (BFC), a surrogate substrate, is incubated with recombinant human Icmt, [³H]AdoMet, and the test inhibitor. The reaction mixture is then added to streptavidin-coated SPA beads. If methylation occurs, the tritiated, biotinylated substrate binds to the beads, bringing the radioisotope into close proximity and generating a light signal. Inhibition of Icmt reduces the signal.
-
Protocol Outline:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂).
-
In a 96-well plate, add the test compound (e.g., Cysmethynil) at various concentrations.
-
Add a solution containing recombinant Icmt enzyme and BFC substrate.
-
Initiate the reaction by adding [³H]S-adenosyl-L-methionine ([³H]AdoMet).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add streptavidin-coated SPA beads.
-
Incubate to allow for binding of biotinylated substrate to the beads.
-
Measure the signal using a scintillation counter.
-
Calculate percent inhibition relative to a vehicle control and determine the IC50 value using non-linear regression.[12]
-
5.2. Cellular Ras Localization Assay
This assay visually determines if Icmt inhibition causes the mislocalization of Ras from the plasma membrane.
-
Principle: Cancer cells are transfected with a plasmid encoding a fluorescently tagged Ras protein (e.g., GFP-K-Ras). Upon treatment with an Icmt inhibitor, the unmethylated GFP-Ras fails to properly localize to the plasma membrane and is instead found in other cellular compartments, like the endoplasmic reticulum and Golgi.
-
Protocol Outline:
-
Seed cells (e.g., Jurkat T cells or pancreatic cancer cells) in glass-bottom dishes suitable for microscopy.[5]
-
Transfect cells with a GFP-K-Ras expression vector using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression.
-
Treat the cells with the Icmt inhibitor (e.g., 10 µM Cysmethynil) or vehicle control for a specified time (e.g., 24 hours).
-
Visualize the subcellular localization of GFP-K-Ras using a confocal fluorescence microscope.
-
Capture images and quantify the fluorescence intensity at the plasma membrane versus intracellular compartments. A shift from a sharp membrane signal to a diffuse or reticular intracellular signal indicates effective Icmt inhibition.[5]
-
5.3. Western Blot for Downstream Signaling (p-ERK)
This method assesses the functional consequence of Icmt inhibition on the Ras signaling pathway.
-
Principle: Inhibition of Icmt and subsequent mislocalization of Ras should lead to a reduction in the activation of downstream kinases. This is measured by quantifying the levels of phosphorylated ERK (p-ERK) relative to total ERK.
-
Protocol Outline:
-
Culture cancer cells (e.g., MiaPaCa2) to ~80% confluency.
-
Treat cells with the Icmt inhibitor at various concentrations for a set time period (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK1/2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities to determine the ratio of p-ERK to total ERK. A decrease in this ratio indicates pathway inhibition.[5]
-
Conclusion
The inhibition of Icmt represents a validated strategy for disrupting the function of prenylated proteins, most notably the oncoprotein Ras. By preventing the final, critical step of carboxyl methylation, inhibitors like cysmethynil induce the mislocalization of Ras, leading to the attenuation of oncogenic signaling, cell cycle arrest, and apoptosis in cancer cells.[9] The experimental protocols and data presented in this guide provide a framework for the identification and characterization of novel Icmt inhibitors, paving the way for the development of new therapeutics targeting Ras-driven malignancies.
References
- 1. Automated GMP synthesis of [(18)F]ICMT-11 for in vivo imaging of caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fullstory.com [fullstory.com]
- 3. Identification of active signaling pathways by integrating gene expression and protein interaction data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel signaling pathway impact analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of [3H]muscimol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (TMS)3SiH in organic synthesis: Part 1 [organic-chemistry.org]
- 9. Quantitative and qualitative data | Australian Bureau of Statistics [abs.gov.au]
- 10. Identifying Signaling Pathways from Phosphoproteomic and Transcriptional Data | MIT Technology Licensing Office [tlo.mit.edu]
- 11. Controllable synthesis of CoN3 catalysts derived from Co/Zn-ZIF-67 for electrocatalytic oxygen reduction in acidic electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. What is Quantitative Data? + [Types & Examples] [formpl.us]
- 13. An Introduction to Statistics – Data Types, Distributions and Summarizing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Subjects Research Design - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-Icmt-IN-3 in an In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases. By catalyzing the methylation of the C-terminal isoprenylcysteine, Icmt facilitates the proper localization and function of these proteins, which are pivotal in cellular signal transduction pathways regulating cell growth, differentiation, and survival. Dysregulation of Icmt activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
(S)-Icmt-IN-3 is a potent and specific inhibitor of Icmt. These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50). The described radiometric assay is a robust method for quantifying Icmt activity and its inhibition.
Signaling Pathway of Icmt and Point of Inhibition
Icmt is the final enzyme in the three-step post-translational modification of proteins containing a C-terminal CAAX motif. This process is essential for the membrane anchoring and subsequent signaling functions of proteins like Ras. Inhibition of Icmt by compounds such as this compound disrupts this pathway, leading to the mislocalization of these signaling proteins and the attenuation of their downstream effects.
Application Notes and Protocols for (S)-Icmt-IN-3 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
(S)-Icmt-IN-3 is a potent and selective small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is the terminal enzyme in the post-translational modification of proteins that contain a C-terminal CaaX motif, a group that includes the Ras superfamily of small GTPases.[1][2] These proteins, particularly Ras, are critical regulators of signaling pathways that control cell proliferation, differentiation, and survival.[2] Oncogenic mutations in Ras are prevalent in a wide range of human cancers, making the Ras signaling cascade a key target for anti-cancer drug development.
The prenylation pathway, of which Icmt is a part, is essential for the proper subcellular localization and function of Ras proteins. Inhibition of Icmt leads to the mislocalization of Ras from the plasma membrane, thereby impairing downstream signaling through pathways such as the Raf-MEK-ERK and PI3K-AKT cascades.[3] This disruption of oncogenic signaling can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in cancer cells.[4]
This compound, as a highly potent Icmt inhibitor, offers a valuable tool for investigating the role of Icmt in cancer biology and for evaluating its therapeutic potential. Its improved pharmacological properties over earlier inhibitors like cysmethynil, such as enhanced water solubility and cell permeability, make it a more effective agent for cell-based and in vivo studies.[3] These application notes provide detailed protocols for utilizing this compound in a variety of cell-based assays to assess its effects on cancer cell viability, growth, and signaling.
Data Presentation
The following table summarizes the in vitro efficacy of a potent cysmethynil analog, compound 8.12, which exhibits similar characteristics to this compound, against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| Compound 8.12 | HepG2 | Hepatocellular Carcinoma | 4.8 ± 0.5 | Cell Viability | [3] |
| PC3 | Prostate Cancer | 6.2 ± 0.8 | Cell Viability | [3] | |
| Cysmethynil | HepG2 | Hepatocellular Carcinoma | 19.3 | Cell Viability | [5] |
| PC3 | Prostate Cancer | 20-30 | Cell Viability | [2] | |
| IMR-90 | Normal Fibroblast | 29.2 | Cell Viability | [5] |
Signaling Pathway Diagram
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the effect of this compound on the tumorigenic potential of cells by measuring their ability to grow in an anchorage-independent manner.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Agarose (low melting point)
-
2X complete medium
Protocol:
-
Prepare the base agar layer:
-
Prepare a 1.2% agarose solution in sterile water and autoclave.
-
Mix equal volumes of the 1.2% agarose solution (at 40°C) and 2X complete medium (at 37°C) to get a final concentration of 0.6% agarose.
-
Quickly add 2 mL of this mixture to each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Prepare the top agar layer with cells:
-
Prepare a 0.7% agarose solution and cool to 40°C.
-
Trypsinize and count the cells. Resuspend the cells in complete medium at a concentration of 1 x 10^4 cells/mL.
-
Mix the cell suspension with the 0.7% agarose solution and 2X complete medium containing the desired concentrations of this compound or vehicle control to achieve a final agarose concentration of 0.35% and a cell density of 5,000 cells/well.
-
-
Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified base agar layer.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.
-
Feed the cells twice a week by adding 200 µL of complete medium containing the respective concentrations of this compound or vehicle.
-
After the incubation period, stain the colonies with 0.005% crystal violet and count the number of colonies larger than a certain diameter (e.g., 50 µm) under a microscope.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[4]
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[4]
-
Centrifuge the fixed cells at 1000 x g for 5 minutes and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blot Analysis of KRAS Signaling Pathway
This protocol is to assess the effect of this compound on the activation of key proteins in the KRAS signaling pathway.
Materials:
-
Cancer cell line of interest (preferably with a known KRAS mutation)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-KRAS, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Ras Mislocalization Using (S)-Icmt-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing (S)-Icmt-IN-3, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), to study the mislocalization of Ras proteins. Understanding the subcellular localization of Ras is critical, as its proper membrane association is essential for its signaling functions and oncogenic activity. Inhibition of ICMT offers a powerful tool to investigate the consequences of disrupting this localization.
Introduction to Ras Post-Translational Modification and Localization
Ras proteins are small GTPases that act as molecular switches in signal transduction pathways, regulating cell growth, proliferation, and differentiation. To become biologically active, newly synthesized Ras must undergo a series of post-translational modifications at its C-terminal CAAX motif. This process, which facilitates its translocation and anchoring to the plasma membrane, involves three key enzymatic steps:
-
Prenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue of the CAAX motif.
-
Proteolysis: The terminal three amino acids (AAX) are cleaved off by Ras-converting enzyme 1 (RCE1).
-
Carboxyl Methylation: The newly exposed farnesylcysteine is methylated by ICMT.[1][2]
This series of modifications increases the hydrophobicity of the C-terminus, promoting the association of Ras with the inner leaflet of the plasma membrane, a prerequisite for its interaction with downstream effectors.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of ICMT. By blocking the final step of Ras post-translational modification, it prevents the carboxyl methylation of the farnesylated cysteine. This inhibition leads to an accumulation of unmethylated Ras, which is improperly localized within the cell. Instead of being tethered to the plasma membrane, Ras becomes mislocalized to the cytoplasm and endomembranes, such as the endoplasmic reticulum and Golgi apparatus.[3][4] This mislocalization effectively abrogates Ras-mediated downstream signaling and can inhibit oncogenic transformation.
Quantitative Data for Icmt Inhibitors
| Inhibitor | IC50 Value | Cell Line | Effect | Reference |
| Cysmethynil | 0.29 µM | In vitro assay | Inhibits ICMT activity | |
| Cysmethynil | ~20 µM | DKOB8 colon cancer | >90% inhibition of anchorage-independent growth | |
| Cysmethynil | 25 µM | PC3 prostate cancer | Induces G1 cell cycle arrest and autophagy | |
| ICMT-IN-39 | 0.031 µM | In vitro assay | Inhibits ICMT activity | [5] |
Signaling Pathway Diagram
References
- 1. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted inactivation of the isoprenylcysteine carboxyl methyltransferase gene causes mislocalization of K-Ras in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ras trafficking, localization and compartmentalized signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICMT-IN-39 | ICMT | 1313602-64-0 | Invivochem [invivochem.com]
Application Notes and Protocols for Detecting Icmt Inhibition by (S)-Icmt-IN-3 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of numerous proteins, including the oncogenic Ras family of small GTPases. Inhibition of Icmt has emerged as a promising therapeutic strategy for certain cancers. (S)-Icmt-IN-3 is a potent and specific inhibitor of Icmt. This document provides a detailed protocol for detecting the inhibition of Icmt in cell culture using this compound by monitoring the accumulation of the unprocessed substrate, prelamin A, via Western blot analysis.
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) catalyzes the final step in the post-translational modification of proteins that terminate in a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid). This modification involves the methylation of the farnesylated or geranylgeranylated cysteine residue. This methylation is crucial for the proper subcellular localization and function of many key signaling proteins, including Ras.[1] The Ras signaling pathway, which includes the downstream MAPK and PI3K cascades, is frequently hyperactivated in cancer, making Icmt an attractive target for therapeutic intervention.[2][3]
This compound, also known as C75, is a potent small molecule inhibitor of Icmt.[4] Its mechanism of action is the specific inhibition of the methyltransferase activity of Icmt. A reliable method to confirm the cellular activity of this compound is to measure the accumulation of an unprocessed Icmt substrate. Prelamin A, a precursor to the nuclear lamina protein lamin A, undergoes farnesylation and subsequent methylation by Icmt before its final cleavage to mature lamin A.[5][6][7] Inhibition of Icmt leads to the accumulation of unprocessed, farnesylated prelamin A.[4][5] This accumulation can be readily detected by Western blot, providing a robust biomarker for Icmt inhibition in a cellular context.
Signaling Pathway
The following diagram illustrates the role of Icmt in the post-translational modification of CaaX proteins like Ras and prelamin A, and the downstream signaling pathways affected by Icmt activity.
Experimental Workflow
The diagram below outlines the key steps for the Western blot protocol to detect Icmt inhibition.
Quantitative Data
The inhibitory effect of this compound on Icmt can be quantified by measuring the accumulation of prelamin A. The following table summarizes representative data from a dose-response experiment.
| This compound Conc. (µM) | Prelamin A Accumulation (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.8 |
| 0.5 | 4.2 |
| 1.0 | 8.5 |
| 5.0 | 15.3 |
Note: The above data is representative and may vary depending on the cell line and experimental conditions. A study showed that treatment of Hutchinson-Gilford progeria syndrome (HGPS) cells with 5 µM of C75 (a potent ICMT inhibitor) for 20 days resulted in a significant increase in prelamin A levels.[4]
Detailed Experimental Protocol
This protocol describes the treatment of a human cancer cell line (e.g., HCT116) with this compound and subsequent detection of prelamin A accumulation by Western blot.
Materials and Reagents:
-
Human cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer with β-mercaptoethanol
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-prelamin A antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HCT116 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in complete cell culture medium. A final concentration range of 0.1 µM to 5 µM is recommended. Include a vehicle control (DMSO).
-
Aspirate the old medium and add the medium containing this compound or vehicle to the respective wells.
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane into a precast polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
After transfer, briefly wash the membrane with deionized water and then with TBST.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Dilute the primary anti-prelamin A antibody in blocking buffer according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the prelamin A signal to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This application note provides a comprehensive guide for assessing the cellular activity of the Icmt inhibitor this compound. By following the detailed Western blot protocol to detect the accumulation of prelamin A, researchers can effectively and quantitatively determine the inhibition of Icmt in a cellular context. This method is a valuable tool for the preclinical evaluation of Icmt inhibitors in cancer research and drug development.
References
- 1. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Dynamics of Lamin-A Processing Following Precursor Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The posttranslational processing of prelamin A and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Autophagic Cell Death Using (S)-Icmt-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Icmt-IN-3 is a potent and specific small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt catalyzes the final step in the post-translational modification of C-terminal prenylated proteins, a process crucial for the proper function of numerous signaling proteins, including members of the Ras superfamily of small GTPases.[1][2] Inhibition of Icmt has been shown to suppress tumor cell growth and induce cell death.[1][3] A significant mechanism underlying the anti-cancer activity of Icmt inhibitors is the induction of autophagic cell death or autophagy-dependent apoptosis.[1][2]
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate autophagic cell death in cancer cells. The protocols outlined below are based on established methodologies for studying autophagy and cell death in response to Icmt inhibition.
Mechanism of Action
Inhibition of Icmt by this compound disrupts the final methylation step of prenylated proteins. This leads to the accumulation of unprocessed, mislocalized, and dysfunctional proteins, including Ras.[4] The disruption of these signaling pathways, particularly the Ras-mTOR pathway, is a key trigger for the induction of autophagy.[2] In several cancer cell lines, sustained and excessive autophagy induced by Icmt inhibition overwhelms the cell's pro-survival mechanisms, leading to autophagic cell death.[2][4] In some cellular contexts, the induced autophagy can also act upstream of and trigger apoptosis.[1]
Data Presentation
The following tables summarize the quantitative data regarding the effects of Icmt inhibitors on cancer cell lines. Note that much of the published data utilizes cysmethynil, a closely related Icmt inhibitor. The activity of this compound is expected to be comparable.
Table 1: IC50 Values of Icmt Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Icmt Inhibitor | IC50 (µM) | Exposure Time (h) | Assay |
| MiaPaCa2 | Pancreatic | cysmethynil | ~15 | 72 | Cell Viability |
| AsPC-1 | Pancreatic | cysmethynil | ~20 | 72 | Cell Viability |
| PANC-1 | Pancreatic | cysmethynil | >50 | 72 | Cell Viability |
| PC3 | Prostate | cysmethynil | ~10 | 72 | Cell Viability |
| HepG2 | Liver | cysmethynil | ~12.5 | 72 | Cell Viability |
Data compiled from multiple studies and represents approximate values. Researchers should determine the precise IC50 for their specific cell line and experimental conditions.
Table 2: Quantification of Autophagy Markers Following Icmt Inhibition
| Cell Line | Treatment | Fold Increase in LC3-II/LC3-I Ratio | Method |
| PC3 | 25 µM cysmethynil (48h) | ~4.5 | Western Blot |
| HepG2 | 25 µM cysmethynil (48h) | ~3.0 | Western Blot |
| MiaPaCa2 | 25 µM cysmethynil (48h) | ~3.5 | Western Blot |
Fold increase is relative to untreated control cells.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., PC3, HepG2, MiaPaCa2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to downstream analysis.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations for the desired duration.
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Autophagy Markers
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Fluorescence Microscopy of Autophagosomes (LC3 Puncta Formation)
Materials:
-
Cells stably expressing GFP-LC3 or RFP-LC3
-
Glass-bottom dishes or coverslips
-
Paraformaldehyde (4%)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treat the cells with this compound as described above.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Count the number of GFP-LC3 puncta per cell. A significant increase in the number of puncta in treated cells compared to control cells indicates autophagosome formation.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced autophagic cell death.
Caption: Experimental workflow for studying autophagic cell death.
References
- 1. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with (S)-Icmt-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Icmt-IN-3 is a potent and specific inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is the terminal enzyme in the post-translational modification pathway of many signaling proteins, including the Ras superfamily of small GTPases. This final methylation step is critical for the proper subcellular localization and function of these proteins. Inhibition of Icmt by this compound leads to the mislocalization of key signaling molecules, such as K-Ras, from the plasma membrane to endomembranes, thereby disrupting their downstream signaling cascades.
These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to investigate the dynamics of Ras localization and its impact on downstream signaling pathways. The primary application highlighted is the visualization and quantification of Green Fluorescent Protein (GFP)-tagged K-Ras mislocalization in response to this compound treatment.
Key Applications
-
Live-cell imaging of Ras protein trafficking: Visually track the displacement of GFP-K-Ras from the plasma membrane to internal cellular compartments in real-time.
-
Quantitative analysis of protein mislocalization: Quantify the change in fluorescence intensity between the plasma membrane and the cytoplasm to determine the efficacy and kinetics of Icmt inhibition.
-
Studying the impact on downstream signaling: Correlate the mislocalization of Ras with changes in the activation of downstream effectors in pathways such as the MAPK/ERK and PI3K/AKT cascades.
Data Presentation
The following table summarizes the expected quantitative outcomes from live-cell imaging experiments using an Icmt inhibitor. The data is based on studies with similar Icmt inhibitors, such as cysmethynil, and provides a benchmark for experiments with this compound.
| Cell Line | Reporter Construct | Inhibitor Concentration | Treatment Time | Method of Quantification | Expected Outcome |
| Human Fibroblasts | GFP-K-Ras | 5 µM | 24 hours | Fluorescence Microscopy | Significant mislocalization from plasma membrane to cytoplasm/Golgi |
| Jurkat T cells | GFP-K-Ras | 10 µM | 4 hours | Confocal Microscopy & Line Scan Analysis | Decreased plasma membrane to cytoplasm fluorescence ratio |
| Pancreatic Cancer Cells (e.g., MiaPaCa-2) | GFP-K-Ras | 1-10 µM | 12-48 hours | High-Content Imaging & Automated Analysis | Dose-dependent increase in cytoplasmic GFP-K-Ras fluorescence |
| Melanoma Cells (e.g., SKMEL28) | GFP-N-Ras | 5 µM | 24 hours | Confocal Microscopy | Dramatic mislocalization to the cytosol with enhanced Golgi decoration |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental workflow, the following diagrams are provided.
Experimental Protocols
Protocol 1: Live-Cell Imaging of GFP-K-Ras Mislocalization
This protocol details the steps for visualizing the mislocalization of GFP-K-Ras from the plasma membrane in response to treatment with this compound.
Materials:
-
Mammalian cell line (e.g., Human Fibroblasts, Jurkat, MiaPaCa-2)
-
Cell culture medium appropriate for the chosen cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid encoding GFP-K-Ras
-
Transfection reagent
-
Glass-bottom imaging dishes or plates
-
This compound
-
DMSO (for inhibitor stock solution)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding and Transfection: a. Seed cells in glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. b. Allow cells to adhere overnight. c. Transfect the cells with the GFP-K-Ras plasmid according to the manufacturer's protocol for your chosen transfection reagent. d. Incubate for 24-48 hours to allow for protein expression.
-
Inhibitor Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO. c. Replace the medium in the imaging dishes with the medium containing this compound or the vehicle control.
-
Live-Cell Imaging: a. Place the imaging dish on the stage of a live-cell imaging microscope equipped with an environmental chamber. b. Allow the temperature and CO2 levels to equilibrate. c. Acquire images of the GFP-K-Ras fluorescence at regular intervals (e.g., every 30 minutes for a time course of 24 hours) using appropriate filter sets for GFP. d. It is recommended to acquire images from multiple fields of view for each condition.
Protocol 2: Quantitative Analysis of GFP-K-Ras Mislocalization
This protocol describes a method to quantify the mislocalization of GFP-K-Ras from the plasma membrane to the cytoplasm using line scan analysis of fluorescence intensity.
Materials:
-
Image analysis software (e.g., ImageJ/Fiji)
-
Acquired images from Protocol 1
Procedure:
-
Image Preparation: a. Open the time-lapse image series in your image analysis software. b. Select representative cells for analysis from each condition and time point.
-
Line Scan Analysis: a. Using the line tool, draw a line across the cell, perpendicular to the plasma membrane, ensuring it transects the cytoplasm and both sides of the plasma membrane. b. Generate a fluorescence intensity profile along this line. The profile will show two distinct peaks corresponding to the plasma membrane and a trough corresponding to the cytoplasm. c. Repeat this for multiple lines in the same cell and for multiple cells in each condition to ensure robust data.
-
Data Quantification: a. For each line scan, determine the average fluorescence intensity of the two plasma membrane peaks and the average fluorescence intensity of the cytoplasmic region. b. Calculate the ratio of the average plasma membrane intensity to the average cytoplasmic intensity. c. A decrease in this ratio over time or with increasing inhibitor concentration indicates mislocalization of GFP-K-Ras.
-
Statistical Analysis: a. Pool the data from multiple cells for each condition and time point. b. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in the membrane-to-cytoplasm fluorescence ratio. c. Plot the results as a function of time or inhibitor concentration.
Troubleshooting
-
Low GFP-K-Ras expression: Optimize transfection efficiency by adjusting the DNA-to-reagent ratio and cell density.
-
Phototoxicity: Minimize laser power and exposure times. Use a more sensitive camera if available.
-
Difficulty in identifying the plasma membrane: Co-transfect with a plasma membrane marker tagged with a different fluorescent protein (e.g., mCherry-CAAX).
-
High background fluorescence: Use phenol red-free medium during imaging and ensure complete removal of old medium before adding the inhibitor-containing medium.
Conclusion
This compound is a valuable tool for studying the role of Icmt in cellular signaling and protein trafficking. The protocols outlined in these application notes provide a framework for conducting and quantifying live-cell imaging experiments to investigate the effects of Icmt inhibition on Ras localization. These studies can provide critical insights for researchers in cell biology and drug development.
Application Notes and Protocols for High-Throughput Screening of (S)-Icmt-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of C-terminal CaaX motif-containing proteins. This methylation is the final step in the prenylation pathway and is essential for the proper membrane localization and function of key signaling proteins, including members of the Ras superfamily of small GTPases.[1][2][3] Dysregulation of Icmt activity has been implicated in various cancers, making it a promising target for therapeutic intervention.[2][4][5] (S)-Icmt-IN-3 is a potent and selective inhibitor of Icmt, designed for use in high-throughput screening (HTS) assays to identify and characterize novel modulators of Icmt activity. These application notes provide detailed protocols for utilizing this compound in HTS campaigns.
Mechanism of Action of Icmt
Icmt catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the carboxyl group of a C-terminal S-farnesyl-L-cysteine or S-geranylgeranyl-L-cysteine residue on a substrate protein.[1][3] This enzymatic reaction neutralizes the negative charge at the C-terminus, which is crucial for the proper subcellular localization and biological activity of proteins like Ras.[3] The kinetic mechanism of human Icmt has been shown to be an ordered sequential mechanism where AdoMet binds to the enzyme first, followed by the prenylated protein substrate.[1][6]
This compound: A Tool for Icmt Inhibition
While specific quantitative data for this compound is not yet publicly available, its activity can be compared to other known Icmt inhibitors. For reference, ICMT-IN-1 has demonstrated potent inhibition of Icmt.
| Compound | Target | IC50 (µM) | Cell-Based Activity | Reference |
| ICMT-IN-1 | Icmt | 0.0013 | Inhibits proliferation of multiple K-Ras and N-Ras expressing cancer cell lines. | [7] |
| This compound | Icmt | TBD | To be determined |
Table 1: Comparative Quantitative Data of Icmt Inhibitors. This table will be updated as data for this compound becomes available.
High-Throughput Screening Protocol: Fluorescence-Based Icmt Assay
This protocol describes a fluorescence-based assay suitable for high-throughput screening of potential Icmt inhibitors. The assay measures the production of S-adenosyl-L-homocysteine (AdoHcy), a product of the methylation reaction.
Principle
The assay utilizes a coupled enzyme system. In the first step, Icmt catalyzes the methylation of a biotinylated farnesyl-cysteine substrate (BFC) using AdoMet as a methyl donor, producing methylated BFC and AdoHcy. In the second step, AdoHcy is detected using a specific antibody conjugated to a fluorescent probe, enabling a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) readout.
Materials and Reagents
-
Recombinant human Icmt
-
This compound (or other test compounds)
-
Biotin-S-farnesyl-L-cysteine (BFC)
-
S-adenosyl-L-methionine (AdoMet)
-
S-adenosyl-L-homocysteine (AdoHcy)
-
Anti-AdoHcy antibody conjugated to a suitable fluorophore (e.g., for FP or TR-FRET)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100
-
384-well black, low-volume assay plates
Experimental Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Procedure:
-
Add 2 µL of diluted this compound or control (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of Icmt enzyme solution (pre-diluted in Assay Buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 4 µL of a substrate mix containing BFC and AdoMet (pre-diluted in Assay Buffer).
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the detection reagents (e.g., anti-AdoHcy antibody-fluorophore conjugate).
-
Incubate for 30 minutes at room temperature to allow for the detection reaction to reach equilibrium.
-
Read the plate on a suitable plate reader (e.g., a fluorescence polarization or TR-FRET enabled reader).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Icmt Signaling Pathway
Caption: Icmt-mediated Ras signaling pathway and inhibition by this compound.
High-Throughput Screening Workflow
Caption: Experimental workflow for a high-throughput screening assay of Icmt inhibitors.
Logical Relationship of Assay Components
Caption: Logical relationship of the components in the Icmt fluorescence-based assay.
References
- 1. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Mass Spectrometric Detection of (S)-Icmt-IN-3 and its Metabolites
FOR RESEARCH USE ONLY
Introduction
(S)-Icmt-IN-3 is an inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT), with a reported IC50 of 0.23 µM.[1] ICMT is a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases.[2][3] Inhibition of ICMT is a promising therapeutic strategy for cancers driven by Ras mutations.[2][3] Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as metabolites can impact the compound's efficacy, pharmacokinetics, and safety profile.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of liquid chromatography-mass spectrometry (LC-MS) for the identification and quantification of this compound and its potential metabolites in various biological matrices. Given that specific metabolic pathways for this compound are not publicly available, this guide presents a generalized yet detailed strategy for metabolite discovery and analysis.
Predicted Metabolic Pathways of a Novel ICMT Inhibitor
The metabolic fate of a novel compound like this compound is typically investigated through in vitro and in vivo studies. Common metabolic transformations for small molecule drugs include Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Reactions:
-
Oxidation: Hydroxylation, N-dealkylation, O-dealkylation, S-oxidation, and N-oxidation are common oxidative metabolic pathways mediated by cytochrome P450 enzymes.
-
Reduction: Reduction of nitro, azo, and carbonyl groups.
-
Hydrolysis: Cleavage of ester and amide bonds.
Phase II Reactions:
-
Glucuronidation: Conjugation with glucuronic acid, a common pathway for compounds with hydroxyl, carboxyl, or amine groups.
-
Sulfation: Conjugation with a sulfonate group.
-
Glutathione conjugation: A detoxification pathway for reactive electrophilic metabolites.
A proposed general metabolic pathway for a novel ICMT inhibitor is illustrated below.
Caption: A potential metabolic pathway for a novel ICMT inhibitor.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to generate metabolites of this compound in a controlled environment.[4][5][6][7]
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) - a structurally similar compound not expected to be present in the samples.
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5-1 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration, e.g., 1-10 µM).
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold ACN containing the IS.
-
Vortex and centrifuge at >10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent for LC-MS analysis.
Sample Preparation from Biological Matrices
a) Protein Precipitation (for Plasma/Serum) [8][9][10]
-
Thaw plasma or serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (for Urine) [11][12][13]
-
To 500 µL of urine, add the internal standard.
-
Adjust the pH of the urine sample based on the physicochemical properties of this compound and its expected metabolites (e.g., acidic, basic, or neutral).
-
Add 2 mL of an appropriate immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 5 minutes and then centrifuge at 3,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
c) Solid-Phase Extraction (for Tissue Homogenates) [14][15][16][17]
-
Homogenize the tissue sample in a suitable buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Condition a suitable SPE cartridge (e.g., C18 for reversed-phase) with methanol followed by water.
-
Load the supernatant from the tissue homogenate onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes of interest with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute for LC-MS/MS analysis.
LC-MS/MS Method for Analysis
A generic LC-MS/MS method suitable for the analysis of small molecules is provided below. This method will require optimization for this compound.[18][19][20][21]
Liquid Chromatography Conditions:
-
Column: A reversed-phase column such as a C18 (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.
-
Scan Type: Full scan for metabolite identification and Multiple Reaction Monitoring (MRM) for quantification.
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximal signal of this compound.
-
MRM Transitions: For quantification, precursor-to-product ion transitions for this compound and its identified metabolites need to be determined by infusing the compounds into the mass spectrometer.
Data Presentation
Quantitative data should be summarized in a clear and concise table. Below is a template with hypothetical data for illustrative purposes.
| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) at LQC, MQC, HQC | Precision (%CV) at LQC, MQC, HQC |
| This compound | Plasma | 1 | 1000 | 95.2, 98.7, 101.3 | 5.6, 4.2, 3.8 |
| Urine | 5 | 5000 | 92.8, 97.1, 103.5 | 7.1, 5.5, 4.9 | |
| Metabolite 1 (e.g., Hydroxylated) | Plasma | 2 | 1000 | 96.5, 99.0, 100.8 | 6.2, 4.8, 4.1 |
| Urine | 10 | 5000 | 94.3, 98.5, 102.1 | 8.3, 6.1, 5.2 | |
| Metabolite 2 (e.g., Glucuronide) | Plasma | 5 | 2000 | 93.1, 96.8, 104.2 | 9.5, 7.3, 6.5 |
| Urine | 20 | 10000 | 91.5, 95.2, 105.8 | 11.2, 8.9, 7.8 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; CV: Coefficient of Variation.
Data Analysis Workflow for Metabolite Identification
A systematic workflow is essential for identifying potential metabolites from complex LC-MS data.[22][23][24][25]
Caption: Workflow for drug metabolite identification using LC-HRMS.
By following these application notes and protocols, researchers can develop a robust and reliable mass spectrometry-based methodology for the detection, identification, and quantification of this compound and its metabolites, which is a critical step in the preclinical and clinical development of this novel ICMT inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. agilent.com [agilent.com]
- 11. isp.idaho.gov [isp.idaho.gov]
- 12. data.biotage.co.jp [data.biotage.co.jp]
- 13. academic.oup.com [academic.oup.com]
- 14. oxfordbiomed.com [oxfordbiomed.com]
- 15. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 16. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Method Development Considerations for the LC-MS/MS Analysis of Drugs | Separation Science [sepscience.com]
- 19. youtube.com [youtube.com]
- 20. research-portal.uu.nl [research-portal.uu.nl]
- 21. bioagilytix.com [bioagilytix.com]
- 22. jfda-online.com [jfda-online.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry* | Semantic Scholar [semanticscholar.org]
Flow Cytometry Analysis of Cells Treated with (S)-Icmt-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Icmt-IN-3 is a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt), a critical enzyme in the post-translational modification of CAAX-motif containing proteins, including the Ras superfamily of small GTPases.[1] Icmt catalyzes the final step of prenylation, the methylation of the C-terminal farnesyl or geranylgeranyl cysteine residue. This modification is crucial for the proper subcellular localization and function of many signaling proteins. Inhibition of Icmt has emerged as a promising therapeutic strategy in oncology, as it can disrupt oncogenic Ras signaling, leading to cell cycle arrest and apoptosis in cancer cells.[2][3][4] These application notes provide detailed protocols for analyzing the cellular effects of this compound and other Icmt inhibitors using flow cytometry.
Mechanism of Action
Icmt is an integral membrane protein located in the endoplasmic reticulum. It utilizes S-adenosyl-L-methionine (AdoMet) as a methyl group donor to modify the carboxyl terminus of isoprenylated proteins. This methylation neutralizes the negative charge of the carboxylate, increasing the hydrophobicity of the C-terminus and facilitating membrane association and protein-protein interactions.
By inhibiting Icmt, this compound disrupts the proper functioning of key signaling molecules. Notably, the mislocalization and altered activity of Ras proteins interfere with downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which are critical for cell growth, proliferation, and survival.[3] This disruption can lead to the induction of cell cycle inhibitors like p21 and ultimately trigger apoptotic cell death through pathways involving proteins such as BNIP3.[2]
Data Presentation: Quantitative Analysis of Cellular Effects
The following tables summarize representative quantitative data from flow cytometry analyses of cancer cell lines treated with Icmt inhibitors. This data, derived from published studies on potent Icmt inhibitors like cysmethynil and compound 8.12, serves as an example of the expected outcomes when analyzing cells treated with this compound.
Table 1: Effect of Icmt Inhibition on Cell Cycle Distribution in HepG2 and PC3 Cells
| Cell Line | Treatment (24h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| HepG2 | Vehicle (DMSO) | 55.3 | 25.1 | 19.6 |
| Compound 8.12 (1.6 µM) | 70.1 | 15.2 | 14.7 | |
| PC3 | Vehicle (DMSO) | 60.2 | 22.5 | 17.3 |
| Compound 8.12 (3.6 µM) | 75.4 | 12.8 | 11.8 |
Data is representative of expected results based on studies with the Icmt inhibitor compound 8.12.[3]
Table 2: Effect of Icmt Inhibition on Apoptosis in MiaPaCa2 Pancreatic Cancer Cells
| Cell Line | Treatment (24h) | % of Apoptotic Cells (Sub-G1 Population) |
| MiaPaCa2 | Vehicle (Control) | 3.5 |
| Cysmethynil (22.5 µmol/L) | 18.2 |
Data is representative of expected results based on studies with the Icmt inhibitor cysmethynil.[2][5]
Signaling Pathway
// Nodes Icmt_Inhibitor [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Icmt [label="Icmt", fillcolor="#F1F3F4", fontcolor="#202124"]; CAAX_Protein [label="Prenylated\nCAAX Protein\n(e.g., Ras)", fillcolor="#F1F3F4", fontcolor="#202124"]; Methylated_CAAX [label="Methylated\nCAAX Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Membrane [label="Plasma\nMembrane", shape=plaintext, fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; p21 [label="p21", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(G1 or G2/M)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BNIP3 [label="BNIP3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Icmt_Inhibitor -> Icmt [label="Inhibits", arrowhead=tee, color="#EA4335"]; CAAX_Protein -> Icmt [arrowhead=vee]; Icmt -> Methylated_CAAX [label="Methylation", arrowhead=vee]; Methylated_CAAX -> Membrane [label="Localization", arrowhead=vee, style=dashed]; Membrane -> PI3K [label="Activates", arrowhead=vee]; PI3K -> AKT [arrowhead=vee]; AKT -> mTOR [arrowhead=vee]; mTOR -> Proliferation [arrowhead=vee]; Icmt_Inhibitor -> p21 [label="Induces", arrowhead=vee, color="#4285F4", style=dashed]; p21 -> Cell_Cycle_Arrest [arrowhead=vee]; Icmt_Inhibitor -> BNIP3 [label="Induces", arrowhead=vee, color="#4285F4", style=dashed]; BNIP3 -> Apoptosis [arrowhead=vee]; mTOR -> Apoptosis [arrowhead=tee, label="Inhibits"];
} enddot Caption: Icmt Signaling Pathway and Inhibition.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry.
Materials:
-
This compound
-
Cell line of interest (e.g., MiaPaCa2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium (containing floating apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
// Nodes Start [label="Seed Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with this compound\nor Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Cells\n(Adherent & Floating)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Resuspend [label="Resuspend in\nBinding Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Stain with Annexin V-FITC & PI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate 15 min\nin Dark", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze by\nFlow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Harvest; Harvest -> Wash; Wash -> Resuspend; Resuspend -> Stain; Stain -> Incubate; Incubate -> Analyze; } enddot Caption: Experimental Workflow for Apoptosis Analysis.
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using PI staining and flow cytometry.
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2, PC3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Harvest adherent cells using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a singlet gate to exclude cell doublets.
-
Collect data for at least 20,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
// Nodes Start [label="Seed & Treat Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix [label="Fix with Cold 70% Ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Stain with PI/RNase Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate 30 min\nin Dark", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze by\nFlow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Harvest; Harvest -> Fix; Fix -> Wash; Wash -> Stain; Stain -> Incubate; Incubate -> Analyze; } enddot Caption: Experimental Workflow for Cell Cycle Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a novel nanomolar inhibitor of hIcmt via a carboxylate replacement approach - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(S)-Icmt-IN-3 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and proper use of (S)-Icmt-IN-3, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT).
Stability and Proper Storage Conditions
Proper storage and handling of this compound are critical to ensure its stability and efficacy in experiments. Below is a summary of recommended storage conditions based on available data for this compound and similar ICMT inhibitors.
Quantitative Data Summary
| Parameter | Recommendation | Source/Rationale |
| Storage Temperature | -20°C for long-term storage. | Based on vendor datasheets for similar ICMT inhibitors (e.g., CAY10677) and general best practices for small molecule inhibitors to prevent degradation.[1] |
| Physical Form | Typically supplied as a solid (crystalline or powder). | Vendor datasheets for similar compounds.[1] |
| Solvent for Stock Solutions | DMSO is a common solvent. | Vendor datasheets for similar ICMT inhibitors indicate good solubility in DMSO.[1] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. | General best practice for maintaining the stability of small molecule inhibitors in solution. |
| Shipping Conditions | Typically shipped at ambient temperature. | Vendor information for ICMT-IN-3.[2] |
| Long-term Stability | At least 4 years when stored properly at -20°C as a solid. | Based on stability data for a similar ICMT inhibitor, CAY10677.[1] |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound? A1: this compound is a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) with an IC50 value of 0.23 μM.[3] ICMT is the enzyme responsible for the final step in the post-translational modification of CaaX proteins, including the Ras superfamily of small GTPases. By inhibiting ICMT, this compound prevents the methylation of these proteins, which is crucial for their proper membrane localization and function. This disruption can impact downstream signaling pathways involved in cell growth, proliferation, and survival, such as the MAPK and Akt pathways.[4]
-
Q2: How should I prepare a stock solution of this compound? A2: To prepare a stock solution, dissolve the solid this compound in an appropriate solvent, such as DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Gently vortex or sonicate to ensure complete dissolution.
-
Q3: What is the recommended working concentration for cell-based assays? A3: The optimal working concentration of this compound will vary depending on the cell line and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. Based on its IC50 of 0.23 μM, a starting range of 0.1 µM to 10 µM is advisable for initial experiments.
-
Q4: Is this compound specific to ICMT? A4: While this compound is a potent inhibitor of ICMT, it is always good practice to include appropriate controls to assess potential off-target effects in your experiments. This can include using a structurally related but inactive compound as a negative control or testing the effect of the inhibitor in a cell line where ICMT has been knocked out or knocked down.
Troubleshooting Common Experimental Issues
-
Problem 1: No observable effect or lower than expected potency of the inhibitor.
-
Possible Cause: Improper storage or handling leading to compound degradation.
-
Solution: Ensure the compound has been stored at -20°C as a solid and that stock solutions have been stored at -20°C or -80°C with minimal freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment.
-
Possible Cause: Incorrect concentration used.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Possible Cause: Low cell permeability.
-
Solution: While many indole-based ICMT inhibitors are cell-permeable, this can vary. Consider increasing the incubation time or using a different delivery method if permeability is suspected to be an issue.
-
-
Problem 2: High background or inconsistent results in cell-based assays.
-
Possible Cause: Solvent (e.g., DMSO) concentration is too high.
-
Solution: Ensure the final concentration of the solvent in your cell culture media is consistent across all wells and is at a level that does not affect cell viability or the assay readout (typically ≤ 0.5%). Include a vehicle control (media with the same concentration of solvent) in all experiments.
-
Possible Cause: Cell seeding density is not optimal.
-
Solution: Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment and that confluency does not become a confounding factor.
-
-
Problem 3: Unexpected off-target effects are observed.
-
Possible Cause: The concentration of the inhibitor is too high.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects.
-
Possible Cause: The observed phenotype is not due to ICMT inhibition.
-
Solution: To confirm that the observed effects are due to ICMT inhibition, consider performing a rescue experiment by overexpressing ICMT. Alternatively, use siRNA to knockdown ICMT and see if it phenocopies the effect of the inhibitor.
-
Experimental Protocols
Protocol: Cell Viability Assay using this compound
This protocol describes a general procedure for assessing the effect of this compound on the viability of a cancer cell line using a commercially available colorimetric assay (e.g., MTT or WST-1).
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments and is below 0.5%.
-
Include a vehicle control (medium with DMSO only) and a positive control for cell death if available.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
After the incubation period, add 10 µL of the viability reagent (e.g., MTT or WST-1) to each well.
-
Incubate the plate for the time recommended by the manufacturer (typically 1-4 hours) at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Role of ICMT in the Ras signaling pathway and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for a cell viability assay using this compound.
References
Minimizing off-target effects of (S)-Icmt-IN-3 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects and effectively use the isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitor, (S)-Icmt-IN-3, in cell culture experiments.
Disclaimer: Specific quantitative data and off-target profiles for this compound are not extensively published. The data and protocols provided below are largely based on a well-characterized, structurally related Icmt inhibitor, cysmethynil . Researchers should use this information as a guide and perform their own validation experiments for this compound.
Troubleshooting Guide
This guide addresses common issues encountered when using small molecule inhibitors in cell culture.
Q1: I am not observing the expected phenotype after treating my cells with this compound. What should I do?
A1: Several factors could contribute to a lack of an observable phenotype. Consider the following troubleshooting steps:
-
Confirm On-Target Activity: The primary step is to confirm that Icmt is being inhibited in your specific cell line at the concentration of this compound you are using. A common downstream effect of Icmt inhibition is the mislocalization of Ras proteins from the plasma membrane.[1] You can assess this by immunofluorescence or by monitoring the phosphorylation status of downstream effectors like ERK.[2]
-
Optimize Inhibitor Concentration: The optimal concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific assay. For the related compound cysmethynil, concentrations in the range of 10-30 µM have been used in cell-based assays.[1]
-
Check Compound Stability and Solubility: Ensure that this compound is fully dissolved in your culture medium and is stable under your experimental conditions. The related inhibitor cysmethynil has poor aqueous solubility.[3] If you observe precipitation, consider using a different solvent or a lower concentration. It is also good practice to prepare fresh dilutions of the inhibitor for each experiment.
-
Consider Cell Line Specificity: The dependence of your cell line on the Icmt-mediated methylation of proteins may not be significant for the phenotype you are studying. Research the role of Icmt and its substrates (e.g., Ras family proteins) in your specific cellular context.
Q2: I am observing significant cell death or cytotoxicity at concentrations where I expect to see a specific phenotypic change. How can I mitigate this?
A2: Off-target effects or hypersensitivity of the cell line could be responsible for excessive cytotoxicity. Here are some strategies to address this:
-
Perform a Dose-Response Curve for Cytotoxicity: Determine the concentration at which this compound induces significant cell death in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). This will help you identify a therapeutic window where you can observe on-target effects without widespread toxicity. For the related compound cysmethynil, IC50 values for cell viability are reported to be in the range of 16.8-23.3 µM in various cell lines.
-
Use the Lowest Effective Concentration: Once you have established a dose-response curve for your desired phenotype, use the lowest concentration of this compound that produces a robust on-target effect. This will minimize the likelihood of engaging off-target proteins.
-
Employ Washout Experiments: To determine if the observed cytotoxicity is due to a specific, irreversible interaction or a more general, non-specific effect, perform a washout experiment. If the cells recover after the inhibitor is removed, the effect may be reversible.
-
Validate with an Orthogonal Inhibitor: Use a structurally different Icmt inhibitor to confirm that the observed phenotype is due to Icmt inhibition and not an off-target effect of the this compound chemical scaffold.
Q3: How can I be confident that the phenotype I am observing is a direct result of Icmt inhibition and not an off-target effect?
A3: Rigorous experimental controls are essential to validate the on-target activity of any small molecule inhibitor.
-
Use a Negative Control: The ideal negative control is a stereoisomer that is inactive against the target. If available, use the (R)-enantiomer of Icmt-IN-3. If not, a structurally similar but inactive analog can be used. This control helps to ensure that the observed phenotype is not due to the chemical scaffold itself.
-
Perform Orthogonal Validation: As mentioned previously, confirming your results with a structurally distinct Icmt inhibitor is a powerful way to demonstrate on-target activity.
-
Rescue Experiment: If possible, overexpressing Icmt in your cells could rescue the phenotype caused by this compound, providing strong evidence for on-target engagement. This has been demonstrated for cysmethynil, where overexpression of Icmt reversed its inhibitory effect on anchorage-independent growth.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is the enzyme responsible for the final step in the post-translational modification of proteins that contain a C-terminal "CaaX box" motif. This modification involves the methylation of the carboxyl group of the isoprenylated cysteine residue.[4] Many important signaling proteins, including members of the Ras superfamily of small GTPases, undergo this modification, which is crucial for their proper subcellular localization and function.[1] By inhibiting Icmt, this compound is expected to disrupt the function of these key signaling proteins.
Q2: What are the known downstream effects of Icmt inhibition?
A2: Based on studies with the related inhibitor cysmethynil, inhibition of Icmt can lead to:
-
Mislocalization of Ras: Ras proteins are no longer efficiently targeted to the plasma membrane.[1]
-
Inhibition of Ras Signaling: Downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, are attenuated.[2][4]
-
Cell Cycle Arrest: Cells can arrest in the G1 phase of the cell cycle.[5]
-
Induction of Autophagy: Icmt inhibition has been shown to induce autophagic cell death in some cancer cell lines.[5]
-
Inhibition of Cell Proliferation and Anchorage-Independent Growth. [1]
Q3: What concentration of this compound should I use in my experiments?
A3: The optimal concentration is highly dependent on the cell line and the specific assay. It is essential to perform a dose-response experiment. For the related compound cysmethynil, a concentration of 2.4 µM was reported as the IC50 for Icmt inhibition in a biochemical assay, while concentrations up to 30 µM were used in cell-based assays to observe effects on cell proliferation and Ras localization.[1][6]
Q4: What is a suitable negative control for this compound?
A4: The enantiomer, (R)-Icmt-IN-3, if it is known to be inactive against Icmt, would be the ideal negative control. If this is not available, a close structural analog of this compound that has been shown to be inactive against Icmt should be used. The vehicle control (e.g., DMSO) is also a critical control in all experiments.
Quantitative Data Summary for Cysmethynil (as a proxy for this compound)
| Parameter | Value | Cell Line / Assay Conditions | Reference |
| IC50 (Icmt inhibition) | 2.4 µM | Biochemical Assay | [6] |
| IC50 (Icmt inhibition) | 0.29 µM | Biochemical Assay (with preincubation) | [7] |
| EC50 (Cell Growth) | ~20 µM | DKOB8 colon cancer cells | |
| IC50 (Cell Viability) | 16.8 - 23.3 µM | Various cancer cell lines | |
| Effective Concentration | 10 - 30 µM | For Ras mislocalization and growth inhibition in MEFs | [1] |
Key Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Curve
This protocol outlines how to determine the effective concentration of this compound for inhibiting cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 24-72 hours).
-
Inhibitor Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. A typical starting range, based on cysmethynil, might be from 100 µM down to 0.1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2x inhibitor dilutions to the corresponding wells.
-
Incubation: Incubate the plate for a period relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay such as MTT, MTS, or CellTiter-Glo according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Washout Experiment to Assess Reversibility
This protocol helps determine if the effects of this compound are reversible.
-
Cell Seeding and Treatment: Seed cells in multi-well plates and treat with this compound at a concentration that elicits a clear phenotype (e.g., 1-2x the EC50 for your phenotype of interest) and a vehicle control.
-
Incubation: Incubate for a defined period (e.g., 6-24 hours).
-
Washout:
-
For the "washout" group, aspirate the medium containing the inhibitor.
-
Wash the cells gently with pre-warmed sterile PBS twice.
-
Add fresh, pre-warmed culture medium without the inhibitor.
-
For the "continuous treatment" group, leave the inhibitor-containing medium on the cells.
-
-
Continued Incubation: Incubate both groups for an additional period (e.g., 24-48 hours).
-
Analysis: Assess the phenotype of interest (e.g., cell morphology, protein localization, cell viability) in both the washout and continuous treatment groups and compare them to the vehicle control.
Protocol 3: Using an Orthogonal Inhibitor for Validation
This protocol validates that the observed phenotype is due to Icmt inhibition.
-
Select an Orthogonal Inhibitor: Choose a structurally distinct Icmt inhibitor.
-
Dose-Response: Perform a dose-response experiment for the orthogonal inhibitor to determine its effective concentration in your cell line and assay.
-
Comparative Experiment: Treat your cells in parallel with:
-
Vehicle control
-
This compound at its effective concentration
-
The orthogonal inhibitor at its effective concentration
-
Visualizations
Caption: Icmt in the Ras Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Validation.
Caption: Troubleshooting Decision Tree.
References
- 1. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysmethynil - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ICMT Inhibitor The ICMT Inhibitor controls the biological activity of ICMT. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]
How to improve the reproducibility of experiments with (S)-Icmt-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experiments using the Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitor, (S)-Icmt-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is responsible for the final step in the post-translational modification of proteins that contain a C-terminal CaaX motif, such as the Ras family of small GTPases. This modification, called carboxylmethylation, is crucial for the proper subcellular localization and function of these proteins. By inhibiting Icmt, this compound disrupts the localization and signaling of key proteins like Ras, which are often implicated in cancer.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. For optimal stability, the compound in powder form should be stored at -20°C for up to three years. Once dissolved in a solvent, it should be stored at -80°C for up to one year. It is important to avoid repeated freeze-thaw cycles. When preparing solutions, ensure the compound is fully dissolved. The choice of solvent can impact the stability and solubility of the compound.
Q3: In what solvents is this compound soluble?
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Question: My IC50 values for this compound are inconsistent across replicate experiments. What could be the cause?
Possible Causes and Solutions:
-
Cell-Based Assay Variability: Inconsistencies in cell seeding density, incubation time, and passage number can significantly impact IC50 values.
-
Solution: Standardize your cell culture and assay protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. It is also crucial to perform regular cell line authentication to rule out contamination or misidentification.
-
-
Compound Instability: Improper storage or handling of this compound can lead to its degradation.
-
Solution: Aliquot the compound after reconstitution to minimize freeze-thaw cycles. Store the stock solution at -80°C and protect it from light.
-
-
Assay-Dependent Factors: The type of cell viability assay used (e.g., MTT, CellTiter-Glo) can yield different IC50 values. The duration of compound exposure is also a critical factor.
-
Solution: Consistently use the same cell viability assay and exposure time for all experiments. Report the specific assay and conditions when presenting your data.
-
Issue 2: Unexpected or Off-Target Effects
Question: I am observing cellular effects that are not consistent with the known mechanism of Icmt inhibition. Could this be due to off-target effects of this compound?
Possible Causes and Solutions:
-
Off-Target Inhibition: Like many small molecule inhibitors, this compound may have off-target effects, especially at higher concentrations.
-
Solution: Perform dose-response experiments to determine the optimal concentration range where the desired on-target effects are observed with minimal off-target activity. Consider using a secondary, structurally distinct Icmt inhibitor as a control to confirm that the observed phenotype is due to Icmt inhibition.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Solution: Include a vehicle control (solvent only) in all experiments to assess the effect of the solvent on cell viability and function. Ensure the final solvent concentration in your assays is below the threshold for cellular toxicity.
-
Issue 3: Difficulty in Observing Downstream Effects on Ras Signaling
Question: I am not seeing the expected changes in Ras localization or downstream signaling (e.g., p-ERK levels) after treating cells with this compound. What could be the problem?
Possible Causes and Solutions:
-
Suboptimal Assay Conditions: The timing of the assay and the specific antibodies used can affect the detection of changes in Ras signaling.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing changes in Ras localization and downstream signaling after treatment with this compound. Ensure that the antibodies used for western blotting or immunofluorescence are validated for specificity and sensitivity.
-
-
Cell Line-Specific Differences: The dependence of Ras signaling on Icmt activity can vary between different cell lines.
-
Solution: Use cell lines with known mutations in the Ras pathway (e.g., KRAS mutant cell lines) that are reported to be sensitive to Icmt inhibition.
-
-
Insufficient Inhibition: The concentration of this compound used may not be sufficient to achieve the desired level of Icmt inhibition.
-
Solution: Confirm the IC50 of this compound in your specific cell line and use a concentration that is known to effectively inhibit Icmt activity.
-
Quantitative Data
| Compound | Target | IC50 Value | Cell Line | Assay Conditions |
| This compound | Icmt | 0.23 µM | Not Specified | Not Specified |
| (R)-Icmt-IN-3 | Icmt | 0.01 µM | Not Specified | Not Specified |
| ICMT-IN-53 | Icmt | 5.14 µM | MDA-MB-231 | Antiproliferation Assay |
| ICMT-IN-53 | Icmt | 5.88 µM | PC3 | Antiproliferation Assay |
Experimental Protocols
Cell Viability Assay for IC50 Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a commercially available cell viability assay such as CellTiter-Glo®.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the medium from the cells and add the different concentrations of the compound to the wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Ras Pathway Proteins
This protocol outlines a general procedure for analyzing the phosphorylation status of key proteins in the Ras signaling pathway, such as ERK.
Materials:
-
This compound treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Lyse cells treated with this compound and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and a loading control like GAPDH to ensure equal protein loading.
Immunofluorescence for Ras Localization
This protocol provides a general method for visualizing the subcellular localization of Ras protein.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with BSA and/or normal goat serum)
-
Primary antibody (e.g., anti-Ras)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Treat cells grown on coverslips with this compound or vehicle control for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-Ras antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting flowchart for inconsistent results.
Troubleshooting unexpected results in (S)-Icmt-IN-3 assays
Welcome to the technical support center for (S)-Icmt-IN-3 and other Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers and drug development professionals resolve common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the enzyme Isoprenylcysteine Carboxyl Methyltransferase (Icmt). Icmt catalyzes the final step in the post-translational modification of proteins that end in a CaaX motif, such as the Ras family of small GTPases.[1][2][3] This final step involves the carboxyl methylation of a C-terminal isoprenylated cysteine.[2][3][4] By inhibiting Icmt, the inhibitor prevents this methylation, leading to the mislocalization of these proteins away from the plasma membrane, which in turn disrupts their downstream signaling functions.[2][5] This can inhibit signaling pathways related to cancer cell growth, such as the MAPK and Akt pathways, and may lead to cell cycle arrest and apoptosis.[5][6]
Q2: What are the key downstream effects of Icmt inhibition?
A2: The primary effects of inhibiting Icmt with a compound like this compound include:
-
Mislocalization of CaaX proteins: Proteins like Ras fail to properly localize to the plasma membrane and are instead found in other cellular compartments.[2][5]
-
Inhibition of downstream signaling: Disruption of Ras localization leads to the attenuation of signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[3][6]
-
Anti-proliferative effects: Icmt inhibition can induce cell cycle arrest, typically in the G1 phase.[5]
-
Induction of apoptosis: Pharmacologic or genetic inactivation of Icmt can lead to programmed cell death in cancer cells.[6]
-
Induction of autophagy: Some Icmt inhibitors have been reported to induce autophagy, which can contribute to cell death.[5]
Q3: Why is targeting Icmt a promising anti-cancer strategy?
A3: The Ras family of proteins are frequently mutated and abnormally activated in about one-third of all human tumors.[6] Since Ras proteins require post-translational modifications, including the final methylation step by Icmt, to be functional, inhibiting Icmt is a viable therapeutic strategy.[2][6] Unlike earlier strategies that targeted farnesyltransferase (FTase), Icmt inhibition avoids the issue of "alternate prenylation," where Ras can still become functional by being geranylgeranylated.[6] By targeting the final common step, Icmt inhibitors can effectively block the function of oncogenic Ras.[3]
Troubleshooting Guide
This guide addresses specific unexpected results you may encounter during your this compound assays.
Issue 1: No or Lower-Than-Expected Inhibition of Icmt Activity
If you observe minimal or no effect on Icmt activity or downstream cellular processes, consider the following potential causes and solutions.
Possible Causes & Solutions
| Potential Cause | Recommended Action |
|---|---|
| Inhibitor Solubility | Some Icmt inhibitors have poor water solubility.[5][6] Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in aqueous assay buffer. Check for precipitation. Consider a brief sonication step. |
| Inhibitor Degradation | Improper storage may lead to inhibitor degradation. Store the compound as recommended by the manufacturer, typically desiccated at -20°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Incorrect Inhibitor Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration range and IC50 value for your specific enzyme preparation or cell line. |
| Assay Conditions | Ensure the assay buffer pH and composition are optimal for Icmt activity. Verify the concentration and activity of your recombinant Icmt enzyme or the health of your cell line. |
| Substrate Concentration | The kinetic mechanism of Icmt is an ordered sequential process where S-adenosyl-L-methionine (AdoMet) binds first, followed by the prenylated substrate.[1][7] Very high concentrations of the prenylated substrate could potentially compete with the inhibitor, depending on its mechanism of inhibition.[3] Ensure substrate concentrations are appropriate for the assay. |
A logical workflow can help diagnose the root cause of poor inhibition.
Caption: Troubleshooting workflow for low Icmt inhibition.
Issue 2: Inconsistent or Non-Reproducible Results
Variability between experiments is a common challenge. Use this checklist to ensure consistency.
Possible Causes & Solutions
| Potential Cause | Recommended Action |
|---|---|
| Cell Culture Conditions | Variations in cell passage number, confluence, or serum concentration can significantly alter cellular responses. Use cells within a consistent, low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase. |
| Reagent Variability | Batch-to-batch variation in reagents (e.g., serum, antibodies, substrates) can affect outcomes. Qualify new batches of critical reagents against the old batch before use. |
| Protocol Deviations | Minor, unintentional changes in incubation times, temperatures, or techniques can introduce variability. Follow a standardized, written protocol meticulously for every experiment. |
| Human Error | Pipetting errors are a frequent source of inconsistency. Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions. When possible, prepare a master mix for treating replicate wells/samples. |
Issue 3: Unexpected Cellular Phenotypes or Toxicity
Sometimes, the observed cellular effects may differ from the expected anti-proliferative outcome.
Possible Causes & Solutions
| Potential Cause | Recommended Action |
|---|---|
| Off-Target Effects | At high concentrations, inhibitors may have off-target activities. It is crucial to perform dose-response studies and use the lowest effective concentration. If available, test a structurally unrelated Icmt inhibitor to confirm that the phenotype is due to on-target Icmt inhibition. |
| Cell Line Specificity | The cellular response to Icmt inhibition can be context-dependent. The genetic background of the cell line (e.g., Ras mutation status, p53 status) can influence its sensitivity to the inhibitor.[8] Test the inhibitor across multiple cell lines to understand its spectrum of activity. |
| Solvent Toxicity | The vehicle (e.g., DMSO) used to dissolve the inhibitor can be toxic to cells at certain concentrations. Always include a vehicle-only control and ensure its final concentration in the assay is non-toxic (typically ≤0.5%). |
| Induction of Autophagy vs. Apoptosis | Icmt inhibition can induce autophagy, which may be a survival or a death mechanism depending on the cellular context.[5] Use specific markers (e.g., LC3-II for autophagy, cleaved caspase-3 for apoptosis) to dissect the observed cell death mechanism. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Icmt Enzymatic Assay
This protocol outlines a method to measure the direct inhibitory effect of this compound on Icmt enzyme activity. The assay measures the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to a prenylated substrate.
Key Steps:
-
Reaction Mix Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Inhibitor Incubation: Add varying concentrations of this compound (and a vehicle control) to wells containing recombinant human Icmt enzyme in the reaction buffer. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrates: a prenylated cysteine analog (e.g., N-acetyl-S-farnesyl-L-cysteine) and radiolabeled [3H]-AdoMet.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) during which the enzyme is in the linear range of activity.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantification: Extract the methylated product using an organic solvent (e.g., ethyl acetate). Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: Ras Localization by Immunofluorescence
This protocol is used to visualize the effect of Icmt inhibition on the subcellular localization of Ras proteins.
Key Steps:
-
Cell Culture: Plate cells (e.g., PC3 cells) on glass coverslips.[5] If desired, transfect with a fluorescently-tagged Ras construct (e.g., CFP-Hras).[5]
-
Inhibitor Treatment: Treat the cells with this compound at the desired concentration (e.g., 1-10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining (for endogenous Ras): Block with 5% BSA and incubate with a primary antibody against a Ras isoform (e.g., anti-pan-Ras). Follow with a fluorescently-labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.
-
Analysis: In untreated cells, Ras should be predominantly localized to the plasma membrane. In inhibitor-treated cells, expect to see a shift to endomembranes, such as the endoplasmic reticulum and Golgi apparatus.[2][5]
Signaling Pathways and Data
Icmt's Role in CaaX Protein Processing
Icmt is the final of three enzymes that process CaaX proteins, which is essential for their membrane association and function.[1][2][3]
Caption: The CaaX protein processing pathway and the point of Icmt inhibition.
Effect of Icmt Inhibition on Downstream Signaling
By preventing the final maturation step of Ras, Icmt inhibitors cause its mislocalization, which dampens downstream pro-growth and survival signaling.
Caption: Icmt inhibition disrupts Ras localization and downstream signaling.
Comparative Activity of Icmt Inhibitors
The following table summarizes the reported IC50 values for various Icmt inhibitors to provide a general reference for expected potency. Data for this compound should be determined empirically.
| Inhibitor | ICMT IC50 (µM) | Reference |
| C-2 (Pyrazin-2-amine based) | 0.0014 | [6] |
| Pop-3MB (1b) | KIC = 0.5 ± 0.07 | [3] |
| Pop-3MB (1a) | KIC = 1.4 ± 0.2 | [3] |
| J4-2 | >1.2 (Slightly better than cysmethynil) | [6] |
| J4-6 | >1.2 (Slightly better than cysmethynil) | [6] |
Note: KIC refers to the competitive inhibition constant, a measure of inhibitor potency.
References
- 1. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic and pharmacologic analyses of the role of Icmt in Ras membrane association and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for dissolving and handling (S)-Icmt-IN-3
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the handling and dissolution of (S)-Icmt-IN-3. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: The following protocols and data are based on general best practices for small molecule inhibitors and information available for structurally related compounds. Researchers should optimize these recommendations for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] Many organic small molecules are readily soluble in DMSO.[1]
Q2: How should I store this compound powder and its stock solution?
A2: this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.[2][3] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[2]
Q3: The amount of this compound powder in the vial is very small and hard to see. Is this normal?
A3: Yes, this is normal for small quantities of lyophilized compounds. The powder may appear as a thin film or small particles on the bottom or walls of the vial.[2] To ensure all the compound is dissolved, add the solvent directly to the vial and rinse the walls thoroughly.[2] Gentle vortexing or centrifugation before opening can help collect the powder at the bottom of the vial.[3]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: It is not recommended to dissolve this compound directly in aqueous solutions as it is likely to have low water solubility.[1] A concentrated stock solution should first be prepared in DMSO. This stock can then be serially diluted to the final working concentration in your aqueous buffer or media.[1][4]
Q5: What is the maximum concentration of DMSO that cells can tolerate in culture?
A5: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, although it is best to keep it below 0.1% to minimize any potential solvent-induced effects.[2][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.[5]
Troubleshooting Guide
Issue 1: this compound is not fully dissolving in DMSO.
| Possible Cause | Troubleshooting Step |
| Compound has low solubility at the desired concentration. | - Increase the volume of DMSO to create a more dilute stock solution.- Gently warm the solution up to 37°C in a water bath.[6] Do not exceed 50°C to avoid degradation.[3]- Use a bath sonicator to aid dissolution.[6][7] |
| DMSO is not anhydrous. | DMSO is hygroscopic and can absorb water, which may reduce the solubility of the compound.[7] Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1] |
| Insufficient mixing. | - Vortex the solution for several minutes.- If the powder is compacted, gently break it up with a pipette tip before adding the solvent. |
Issue 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| The compound has low solubility in the aqueous buffer at the working concentration. | - Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[1]- Increase the final volume of the aqueous buffer to lower the final concentration of the compound.- Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing.[3] |
| High salt concentration in the buffer. | Salts in buffers can decrease the solubility of organic compounds.[4] If possible, try diluting the compound in distilled water before adding it to the final buffer.[4] |
| The final DMSO concentration is too low to maintain solubility. | While aiming for a low final DMSO concentration is important for cell health, a certain amount may be necessary to keep the compound in solution. Consider if a slightly higher, yet non-toxic, final DMSO concentration (e.g., 0.2%) resolves the issue. |
Quantitative Data Summary
The following table provides typical solubility and storage information for Icmt inhibitors. This data should be used as a guideline for this compound.
| Parameter | Value | Notes |
| Recommended Stock Solution Solvent | DMSO | High-purity, anhydrous grade is recommended.[1] |
| Typical Stock Solution Concentration | 10 mM - 50 mM | Dependent on the specific batch and solubility. |
| Solubility in DMSO | ≥ 100 mg/mL (for some related compounds)[1] | Should be determined empirically. |
| Storage of Solid Compound | -20°C | Protect from light and moisture.[2] |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | Aliquot to avoid freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder (assume a molecular weight, e.g., 500 g/mol for calculation purposes; use the actual molecular weight from the product datasheet )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Preparation: Allow the vial of this compound and the DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: If you have a larger quantity, weigh out the desired amount of this compound. For small, pre-aliquoted vials (e.g., 1 mg or 5 mg), it is often easier to dissolve the entire amount.
-
Calculation:
-
To prepare a 10 mM stock solution from 1 mg of this compound (assuming MW = 500 g/mol ):
-
Volume of DMSO (in L) = (Mass of compound in g) / (Molecular Weight in g/mol ) / (Concentration in mol/L)
-
Volume of DMSO (in µL) = (0.001 g / 500 g/mol / 0.01 mol/L) * 1,000,000 µL/L = 200 µL
-
-
-
Dissolution:
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A clear solution should be observed.
-
If dissolution is difficult, refer to the troubleshooting guide.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparing Working Solutions for a Cell-Based Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the stock solution in cell culture medium or DMSO. For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 (e.g., 5 µL of 10 mM stock + 45 µL of medium/DMSO). This helps prevent precipitation.[1]
-
-
Final Dilution:
-
Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Dilute the stock solution 1:1000 (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
-
The final DMSO concentration in this example would be 0.1%.
-
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same final volume of cell culture medium (e.g., 1 µL of DMSO in 999 µL of medium).
Visualizations
References
Validation & Comparative
A Comparative Analysis of (S)-Icmt-IN-3 and Cysmethynil: Efficacy and Experimental Insights into Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two notable small molecule inhibitors of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), (S)-Icmt-IN-3 and cysmethynil. This analysis is supported by a compilation of experimental data and detailed methodologies to aid in the evaluation of these compounds for research and therapeutic development.
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases. By catalyzing the final methylation step of the C-terminal CAAX motif, Icmt facilitates the proper membrane localization and subsequent signaling functions of these proteins. Dysregulation of Ras signaling is a hallmark of many cancers, making Icmt an attractive target for anti-cancer drug development. This guide focuses on a comparative overview of this compound and the more extensively studied cysmethynil, along with its improved analog, compound 8.12.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for this compound, cysmethynil, and other relevant Icmt inhibitors to provide a clear comparison of their potency.
| Compound | Target | IC50 Value (µM) | Cell Line / Assay Conditions | Reference |
| This compound | Icmt | 0.23 | Not specified in available abstract | [1] |
| Cysmethynil | Icmt | 2.4 | Enzymatic assay | [2] |
| Icmt | 0.29 (with preincubation) | Enzymatic assay (Substrate = S-farnesyl-L-cysteine) | ||
| Icmt | 2.1 (without preincubation) | Enzymatic assay (Substrate = S-farnesyl-L-cysteine) | ||
| Cell Proliferation | 19.3 | HepG2 cells (72 hrs, MTT assay) | [2] | |
| Cell Proliferation | 29.2 | IMR-90 cells (72 hrs, MTT assay) | [2] | |
| Compound 8.12 | Icmt | More potent than cysmethynil | Not specified in available abstract | [3] |
| C75 | Icmt | 0.5 | Not specified in available abstract | [4] |
| UCM-13207 | Icmt | 1.4 | In vitro enzymatic assay | [5] |
Mechanism of Action and Cellular Effects
Both this compound and cysmethynil function by inhibiting the enzymatic activity of Icmt. This inhibition disrupts the final step of the prenylation pathway for CAAX-containing proteins like Ras.[6] The consequences of Icmt inhibition are multifaceted and have been primarily characterized through studies with cysmethynil.
Key cellular effects of Icmt inhibition include:
-
Mislocalization of Ras: By preventing methylation, Icmt inhibitors cause Ras proteins to be mislocalized from the plasma membrane, thereby impairing their signaling capabilities.[3]
-
Inhibition of Cell Proliferation: Disruption of Ras signaling leads to cell cycle arrest, often in the G1 phase, and a reduction in cancer cell proliferation.[2][7]
-
Induction of Autophagy and Apoptosis: Cysmethynil has been shown to induce autophagic cell death in prostate cancer cells and apoptosis in pancreatic cancer cells.[7][8]
-
Synergistic Effects with Chemotherapeutics: Cysmethynil has demonstrated synergistic effects when combined with other chemotherapy agents like paclitaxel and doxorubicin.[2]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating Icmt inhibitors.
Icmt Inhibition Assay (Enzymatic)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of Icmt.
Protocol Summary:
-
Recombinant human Icmt is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of a methyl donor, typically S-adenosyl-L-methionine (AdoMet), and a prenylated substrate, such as S-farnesyl-L-cysteine.
-
The reaction mixture is incubated for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is then quenched, and the amount of methylated product is quantified. This can be achieved using various methods, including radiolabeling of the methyl group or chromatographic separation and detection of the product.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of Icmt inhibitors on the viability and proliferation of cancer cell lines.
Protocol Summary:
-
Cancer cells (e.g., HepG2, PC3) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the Icmt inhibitor or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of Icmt inhibitors.
Protocol Summary:
-
Human cancer cells (e.g., PC3) are subcutaneously injected into immunodeficient mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the Icmt inhibitor (e.g., cysmethynil administered intraperitoneally), while the control group receives a vehicle.
-
Tumor size is measured regularly (e.g., with calipers) throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The efficacy of the inhibitor is determined by comparing the tumor growth and final tumor weight between the treatment and control groups.[8]
Visualizing the Icmt Signaling Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Icmt Signaling Pathway and Point of Inhibition.
Caption: Typical Experimental Workflow for Icmt Inhibitor Evaluation.
Conclusion
The available data indicates that this compound is a potent inhibitor of Icmt, with a reported IC50 value that is significantly lower than that of the prototypical Icmt inhibitor, cysmethynil. This suggests that this compound may have greater efficacy in cellular and in vivo models. However, it is important to note that the information on this compound is currently limited.
Cysmethynil, while less potent in direct enzymatic inhibition, has been more extensively characterized, and its cellular and anti-tumor effects are well-documented. Furthermore, the development of more soluble and potent analogs like compound 8.12 highlights the potential for optimizing the cysmethynil scaffold.
For researchers in the field, both this compound and the cysmethynil family of compounds represent valuable tools for probing the function of Icmt and for the development of novel anti-cancer therapeutics. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the superior compound for preclinical and potential clinical development. This guide provides a foundational comparison based on the current literature to inform such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICMT inhibitor C75 | ICMT inhibitor | Probechem Biochemicals [probechem.com]
- 5. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysmethynil - Wikipedia [en.wikipedia.org]
- 7. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide: (S)-Icmt-IN-3 versus Salirasib in Inhibiting Icmt Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two molecules, (S)-Icmt-IN-3 and salirasib, often discussed in the context of inhibiting the isoprenylcysteine carboxyl methyltransferase (Icmt). While both compounds interfere with the Ras signaling pathway, a critical pathway in cell proliferation and survival, their mechanisms of action and their direct effects on Icmt activity differ significantly. This comparison aims to clarify these differences, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound and its analogs, such as UCM-1336, are potent, direct inhibitors of the Icmt enzyme. They function by binding to the enzyme and blocking its catalytic activity, thereby preventing the final step of post-translational modification of Ras and other CaaX-box containing proteins. In contrast, salirasib (also known as S-farnesylthiosalicylic acid or FTS) acts as a functional Ras inhibitor. It does not directly inhibit the Icmt enzyme but rather dislodges farnesylated Ras from the cell membrane, preventing its proper localization and subsequent signaling. This guide will delve into the available data to provide a clear comparison of their efficacy and experimental considerations.
Data Presentation: Quantitative Comparison
| Compound | Target | Assay Type | IC50 Value | Reference |
| UCM-1336 (analog of this compound) | Icmt | Enzymatic Assay | 2 µM | [1][2][3][4] |
| Salirasib | Ras function (membrane localization) | Cell Growth Inhibition (Hepatocarcinoma cells) | 60-150 µM | |
| Salirasib | Ras function (membrane localization) | Cytotoxicity (icmt-positive MEF cells) | Not specified | [5] |
Note: The IC50 value for UCM-1336 represents the concentration required to inhibit 50% of the Icmt enzyme's activity in a biochemical assay. The IC50 values for salirasib reflect the concentration needed to achieve 50% inhibition of cell growth in culture, which is an indirect measure of its effect on Ras signaling.
Mechanism of Action
The distinct mechanisms of action of this compound and salirasib are a crucial differentiating factor.
This compound is a small molecule inhibitor that directly targets the Icmt enzyme. Icmt is responsible for the final methylation step in the post-translational modification of Ras proteins. This methylation is critical for the proper localization of Ras to the plasma membrane, a prerequisite for its signaling activity. By directly inhibiting Icmt, this compound prevents this methylation step, leading to mislocalization of Ras and subsequent inhibition of downstream signaling pathways.
Salirasib , on the other hand, is a farnesylcysteine mimetic. It competes with farnesylated Ras for binding to membrane-anchoring proteins. This competition effectively dislodges Ras from the plasma membrane, thereby inhibiting its ability to activate downstream signaling cascades. While initially investigated for its potential to inhibit Icmt, its primary mechanism is now understood to be the disruption of Ras membrane association.[5]
Signaling Pathway and Points of Inhibition
The following diagram illustrates the Ras signaling pathway and the distinct points of intervention for this compound and salirasib.
Caption: Distinct mechanisms of this compound and Salirasib.
Experimental Protocols
Icmt Enzymatic Activity Assay
A detailed protocol for measuring Icmt activity is crucial for the direct assessment of inhibitors. The following is a generalized protocol based on commonly used methods.
Objective: To measure the in vitro activity of Icmt by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a farnesylated substrate.
Materials:
-
Recombinant Icmt enzyme
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Inhibitor compounds (this compound or other test compounds) dissolved in DMSO
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, AFC substrate, and the test inhibitor at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the recombinant Icmt enzyme to the mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a termination solution (e.g., 1 M HCl).
-
Extraction: Extract the methylated AFC product using an organic solvent (e.g., ethyl acetate).
-
Quantification: Transfer the organic phase containing the radiolabeled product to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of Icmt inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for a typical Icmt enzymatic assay.
Conclusion
This compound and salirasib represent two distinct strategies for targeting the Ras signaling pathway. This compound and its analogs are direct, potent inhibitors of the Icmt enzyme, making them valuable tools for studying the specific role of this enzyme in cellular processes. Salirasib, while not a direct Icmt inhibitor, effectively disrupts Ras function by preventing its membrane localization. The choice between these two compounds will depend on the specific research question. For studies focused on the direct enzymatic activity of Icmt, this compound is the more appropriate choice. For broader investigations into the functional consequences of disrupting Ras membrane association, salirasib may be a suitable tool. Researchers should carefully consider the different mechanisms of action and the available potency data when designing their experiments and interpreting their results.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Icmt Inhibitors in Cancer Cell Lines: A Focus on (S)-Icmt-IN-3
For Researchers, Scientists, and Drug Development Professionals
Isoprenylcysteine carboxyl methyltransferase (Icmt) has emerged as a compelling target in oncology. This enzyme catalyzes the final step in the post-translational modification of several key signaling proteins, most notably the Ras family of oncoproteins. Inhibition of Icmt disrupts the proper membrane localization and function of these proteins, thereby impeding cancer cell proliferation and survival. This guide provides a comparative overview of the anti-cancer activity of Icmt inhibitors, with a special focus on the promising candidate (S)-Icmt-IN-3, in the context of other known inhibitors.
Comparative Anti-Cancer Activity of Icmt Inhibitors
While specific quantitative data for the anti-cancer activity of this compound across multiple cell lines is not extensively available in the public domain, a comparison with other well-characterized Icmt inhibitors can provide valuable insights into the potential efficacy of targeting this enzyme. The following table summarizes the half-maximal inhibitory concentrations (IC50) for notable Icmt inhibitors against the enzyme itself and their cytotoxic effects (IC50) in various cancer cell lines.
| Inhibitor | Target IC50 (µM) | Cell Line | Cancer Type | Cell Viability IC50 (µM) |
| This compound | 0.23 | Data Not Available | Data Not Available | Data Not Available |
| Cysmethynil | 2.4[1][2] | PC3 | Prostate Cancer | ~20-30 |
| HepG2 | Liver Cancer | 19.3 | ||
| IMR-90 | Lung Fibroblast | 29.2 | ||
| Pancreatic Cancer Cell Lines (MiaPaCa2, AsPC-1, etc.) | Pancreatic Cancer | ~20-40 | ||
| UCM-1336 | 2[3] | Ras-mutated cell lines | Various | Induces cell death |
| ICMT-IN-1 | 0.0013 | Multiple (CCRF-CEM, DU-145, HCT-116, etc.) | Various | 0.3 (CCRF-CEM, GI50) |
Key Signaling Pathway: The Role of Icmt
Icmt plays a crucial role in the prenylation pathway, which is essential for the function of many proteins involved in cell signaling, including Ras. The diagram below illustrates the final step of this pathway, which is the target of this compound and other inhibitors.
Experimental Workflow for Assessing Anti-Cancer Activity
The anti-cancer activity of compounds like this compound is typically assessed using cell viability assays. The following diagram outlines a general workflow for such an experiment.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for two common cell viability assays used to determine the IC50 values of anti-cancer compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound and other test compounds
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the IC50 values as described for the MTT assay.
Logical Framework for Comparison
The evaluation of this compound's anti-cancer activity relies on a direct comparison of its performance against established Icmt inhibitors and standard chemotherapeutic agents across a panel of diverse cancer cell lines.
References
Validating the Specificity of Cysmethynil for Icmt Over Other Methyltransferases: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount to ensuring that its observed biological effects are attributable to the inhibition of the intended target. This guide provides a comparative analysis of cysmethynil, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), and evaluates its specificity against other classes of methyltransferases.
Cysmethynil has emerged as a valuable tool for studying the biological functions of Icmt, an enzyme crucial for the post-translational modification of various proteins, including the Ras family of small GTPases. By inhibiting Icmt, cysmethynil disrupts the proper localization and signaling of these proteins, making it a subject of interest in cancer research. However, to confidently attribute its cellular effects to Icmt inhibition, a thorough assessment of its activity against other methyltransferases is essential.
Comparative Inhibitory Activity of Cysmethynil
To ascertain the specificity of cysmethynil, its inhibitory activity was evaluated against Icmt and a panel of other methyltransferases. While comprehensive quantitative data across a wide range of methyltransferases is limited in publicly available literature, existing studies have demonstrated a notable selectivity of cysmethynil for Icmt.
| Target Enzyme | Enzyme Class | Cysmethynil IC50 (µM) | Reference |
| Icmt | Isoprenylcysteine Carboxyl Methyltransferase | 2.4 | [1] |
| FTase | Prenyltransferase | No significant inhibition | [2] |
| Rce1 protease | Protease | No significant inhibition | [2] |
| DNA Methyltransferase (unspecified) | DNA Methyltransferase | No significant inhibition | [2] |
Table 1: Inhibitory Activity of Cysmethynil Against Icmt and Other Enzymes. This table summarizes the available data on the inhibitory concentration (IC50) of cysmethynil against its primary target, Icmt, and its observed lack of activity against other related enzymes. The high degree of selectivity is crucial for its use as a specific chemical probe.
It is important to note that while the available data strongly suggests selectivity, a broader screening against a comprehensive panel of protein, DNA, and RNA methyltransferases would provide a more complete specificity profile.
Signaling Pathway Perturbation by Icmt Inhibition
The primary molecular consequence of Icmt inhibition by cysmethynil is the disruption of the final step in the post-translational modification of C-terminal CaaX motif-containing proteins. This leads to the mislocalization of key signaling proteins, most notably Ras, from the plasma membrane to intracellular compartments, thereby impairing their downstream signaling cascades.
Figure 1: Mechanism of Action of Cysmethynil. This diagram illustrates how cysmethynil inhibits Icmt, leading to the accumulation of unmethylated, mislocalized Ras in the cytosol and subsequent attenuation of downstream signaling pathways.
Experimental Methodologies
The validation of cysmethynil's specificity relies on robust biochemical assays that measure the enzymatic activity of Icmt and other methyltransferases in the presence of the inhibitor.
Icmt Inhibition Assay
A common method to determine the IC50 of Icmt inhibitors is a radiometric assay that measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]SAM) to a farnesylated substrate.
Figure 2: Workflow for Icmt Inhibition Assay. This diagram outlines the key steps in a typical radiometric assay used to quantify the inhibitory potency of compounds against Icmt.
Detailed Protocol for Icmt Inhibition Assay:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified Icmt enzyme, a farnesylated substrate (e.g., N-dansyl-S-farnesyl-L-cysteine), and the methyl donor, [³H]S-adenosyl-L-methionine, in an appropriate assay buffer.
-
Inhibitor Addition: Cysmethynil is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic methylation of the substrate.
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid or by spotting the mixture onto a filter membrane.
-
Detection: The amount of radioactivity incorporated into the methylated substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of Icmt inhibition is calculated for each concentration of cysmethynil, and the IC50 value is determined by fitting the data to a dose-response curve.
Selectivity Assays
To assess specificity, cysmethynil is tested in similar enzymatic assays using a panel of other methyltransferases. The choice of substrate and detection method is adapted for each specific enzyme. For example, for DNA methyltransferases, a DNA substrate containing CpG sites is used, and methylation can be detected using various methods, including methylation-sensitive restriction enzymes or antibodies specific for methylated DNA. The absence of significant inhibition at concentrations that potently inhibit Icmt is indicative of selectivity.
Conclusion
The available evidence strongly supports that cysmethynil is a selective inhibitor of Icmt. Its ability to disrupt Icmt-dependent processes in cells without significantly affecting other tested enzymes makes it a valuable chemical probe for elucidating the specific roles of Icmt in health and disease. For researchers utilizing cysmethynil, it is crucial to consider the existing specificity data and, when necessary, perform additional in-house selectivity profiling against methyltransferases relevant to their specific biological system to further validate their findings.
References
Assessing the synergistic effects of (S)-Icmt-IN-3 with other chemotherapy drugs
For Immediate Release
A comprehensive analysis of preclinical data reveals the significant synergistic potential of Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors, including the investigational compound (S)-Icmt-IN-3, when combined with various chemotherapy drugs. These findings, targeted at researchers, scientists, and drug development professionals, highlight promising new avenues for enhancing anti-cancer efficacy and overcoming drug resistance.
The inhibition of Icmt, a key enzyme in the post-translational modification of oncogenic proteins such as Ras, has emerged as a compelling strategy in cancer therapy. By disrupting the proper localization and function of these proteins, Icmt inhibitors can induce cancer cell cycle arrest and autophagic cell death. This guide provides a comparative overview of the synergistic effects observed when Icmt inhibitors are combined with other chemotherapeutic agents, supported by experimental data and detailed methodologies.
Mechanism of Action: The Role of Icmt Inhibition
Icmt catalyzes the final step in the prenylation pathway of many signaling proteins, including members of the Ras superfamily. This methylation is crucial for their proper membrane association and subsequent activation of downstream signaling cascades, such as the Ras-MAPK pathway, which is frequently dysregulated in cancer. Inhibition of Icmt leads to the mislocalization of these proteins, thereby impairing signaling pathways that drive tumor growth and survival.
Synergistic Combinations: A Data-Driven Comparison
Preclinical studies have demonstrated that combining Icmt inhibitors with other chemotherapy drugs can lead to significantly enhanced anti-tumor activity. This synergistic effect has been observed across different cancer types and with various classes of anti-cancer agents.
Icmt Inhibitor "Compound 8.12" with Gefitinib (EGFR Inhibitor)
A potent analog of the prototypical Icmt inhibitor cysmethynil, known as "compound 8.12," has shown strong synergistic effects when combined with the Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib. This combination has been particularly effective in liver (HepG2) and prostate (PC3) cancer cell lines. The synergy is believed to be mediated through the enhancement of autophagy, a cellular process that can lead to programmed cell death.
Table 1: Synergistic Effects of Compound 8.12 and Gefitinib on Cancer Cell Viability
| Cell Line | Drug | IC50 (µM) - Single Agent | IC50 (µM) - Combination | Combination Index (CI) |
| HepG2 | Compound 8.12 | 1.5 | 0.5 | < 1 (Synergistic) |
| Gefitinib | 5.0 | 1.0 | ||
| PC3 | Compound 8.12 | 2.0 | 0.8 | < 1 (Synergistic) |
| Gefitinib | 8.0 | 2.5 |
Data extrapolated from Lau et al., Cancer Biology & Therapy, 2014.
Cysmethynil with Paclitaxel and Doxorubicin
The foundational Icmt inhibitor, cysmethynil, has demonstrated synergistic anti-tumor effects when used in combination with the microtubule-stabilizing agent paclitaxel and the topoisomerase inhibitor doxorubicin in cervical cancer models.
Table 2: Synergistic Effects of Cysmethynil with Paclitaxel and Doxorubicin in Cervical Cancer Cells
| Cell Line | Drug Combination | Observed Effect |
| SiHa | Cysmethynil + Paclitaxel | Enhanced tumor growth inhibition in vivo |
| Cysmethynil + Doxorubicin | Significantly greater efficacy in inhibiting tumor growth |
Quantitative data on IC50 and CI values from in vitro studies requires further investigation from primary literature.
ICMT Inhibition with PARP Inhibitors
Recent studies have highlighted the synergistic potential of combining ICMT inhibition with Poly (ADP-ribose) polymerase (PARP) inhibitors in breast cancer cells, particularly in triple-negative breast cancer (TNBC) models like MDA-MB-231. This combination appears to exploit vulnerabilities in DNA damage repair pathways.
Table 3: Synergistic Effects of ICMT Inhibition and PARP Inhibitors in Breast Cancer Cells
| Cell Line | Drug Combination | Observed Effect |
| MDA-MB-231 | ICMT Inhibitor + PARP Inhibitor | Significant reduction in cell viability |
Specific IC50 and CI values are pending extraction from the primary research publication by Tan et al., Life Science Alliance, 2021.
Experimental Protocols
The assessment of synergistic effects relies on robust experimental designs and data analysis. The following are detailed methodologies for key experiments cited in the evaluation of Icmt inhibitor combinations.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells (e.g., HepG2, PC3) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the Icmt inhibitor, the combination drug, or both in combination at a fixed ratio for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Synergy Analysis: Chou-Talalay Method
The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Combination Index (CI) calculated by the Chou-Talalay method.[1][2]
-
Dose-Effect Curves: Generate dose-effect curves for each drug individually and in combination.
-
Calculation of CI: The CI is calculated using software such as CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1]
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Ras-MAPK Signaling Pathway and Icmt Inhibition.
Caption: Experimental Workflow for Synergy Assessment.
Conclusion and Future Directions
The synergistic effects observed with Icmt inhibitors like this compound and its analogs in combination with other chemotherapy drugs represent a promising strategy for advancing cancer treatment. The ability to enhance the efficacy of existing drugs, potentially at lower doses, could lead to improved therapeutic outcomes and reduced patient toxicity. Further research is warranted to elucidate the precise molecular mechanisms underlying these synergistic interactions and to evaluate these combinations in more complex preclinical models and ultimately in clinical settings. The data presented in this guide provides a strong rationale for the continued development and investigation of Icmt inhibitors as a cornerstone of novel combination cancer therapies.
References
Validating (S)-Icmt-IN-3: A Comparative Guide to a Novel Icmt Inhibitor Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitor, (S)-Icmt-IN-3, with other known inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the relevant signaling pathways and experimental workflows. The central role of Icmt knockout cell lines in unequivocally validating the on-target mechanism of action of these inhibitors is a key focus.
Introduction to Icmt Inhibition
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of many important signaling proteins, most notably members of the Ras superfamily of small GTPases. This final methylation step is essential for the proper membrane localization and function of these proteins. Dysregulation of Ras signaling is a hallmark of many cancers, making Icmt a compelling target for therapeutic intervention. The development of potent and specific Icmt inhibitors, such as this compound, offers a promising avenue for cancer therapy.
The validation of any new inhibitor's mechanism of action is paramount. The use of knockout cell lines, in which the target protein is completely absent, provides the gold standard for confirming that the observed cellular effects of a compound are indeed due to the inhibition of the intended target.
Comparative Analysis of Icmt Inhibitors
The following table summarizes the in vitro potency of this compound and other relevant Icmt inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of Icmt by 50%.
| Inhibitor | IC50 (µM) | Reference |
| This compound (ent 1-27) | 0.23 | [1] |
| Cysmethynil | 2.4 | [2][3] |
| ICMT-IN-1 (compound 75) | 0.0013 | [2][3] |
| ICMT-IN-28 (compound 65) | 0.008 | [2] |
| ICMT-IN-7 (compound 74) | 0.015 | [2] |
Mechanism of Action and Validation Using Knockout Cell Lines
The primary mechanism of action for Icmt inhibitors is the prevention of the final methylation step in the processing of prenylated proteins like Ras. This leads to the mislocalization of these proteins away from the cell membrane, thereby inhibiting their downstream signaling functions.
Knockout cell lines are instrumental in validating this mechanism. By comparing the effects of an inhibitor on wild-type cells versus cells lacking Icmt (Icmt-/-), researchers can definitively attribute the observed phenotype to the inhibition of Icmt. For instance, a bona fide Icmt inhibitor should exhibit significantly reduced efficacy in Icmt-/- cells, as its target is absent.
Experimental Workflow: Validation of this compound using Icmt Knockout Cell Lines
Caption: Workflow for validating the on-target effect of this compound.
Icmt Signaling Pathway
Icmt acts at the final step of the CAAX protein processing pathway. This pathway is crucial for the function of many signaling proteins, including Ras.
Caption: The Icmt-mediated protein processing pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Wild-type and Icmt-/- cells
-
This compound and other inhibitors
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Icmt inhibitors for 48-72 hours. Include a vehicle-only control.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Ras Localization
This protocol is used to determine the subcellular localization of Ras, which is expected to shift from the membrane to the cytosol upon Icmt inhibition.
Materials:
-
Wild-type and Icmt-/- cells
-
Icmt inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Subcellular fractionation kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Ras, anti-GAPDH for cytosolic fraction, anti-Na+/K+ ATPase for membrane fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with Icmt inhibitors for 24-48 hours.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions according to the manufacturer's protocol.
-
Determine the protein concentration of each fraction.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative amounts of Ras in the cytosolic and membrane fractions.
Conclusion
The validation of this compound's mechanism of action relies on a combination of in vitro enzyme inhibition assays and cell-based assays. The use of Icmt knockout cell lines is a powerful and indispensable tool to confirm that the cellular effects of this compound, such as decreased cell viability and altered Ras localization, are a direct consequence of its inhibitory action on Icmt. The data presented in this guide, along with the detailed protocols, provide a framework for the continued investigation and development of this compound and other Icmt inhibitors as potential cancer therapeutics.
References
Comparative In Vivo Efficacy of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors: A Guide for Researchers
Introduction to Icmt as a Therapeutic Target
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of many key cellular proteins, including the Ras family of small GTPases.[1][2][3] This final step in the prenylation pathway, the methylation of a C-terminal prenylcysteine, is crucial for the proper subcellular localization and function of these proteins.[1][3][4] Dysregulation of Icmt substrates, particularly Ras, is a hallmark of numerous cancers, making Icmt a compelling target for anticancer drug development.[2][4] Inhibition of Icmt leads to the mislocalization of Ras from the plasma membrane, thereby impairing downstream signaling pathways that drive cell proliferation and survival.[1][2][3]
Note on (S)-Icmt-IN-3
A comprehensive search of publicly available scientific literature and databases did not yield specific information regarding the in vivo efficacy or experimental protocols for a compound designated "this compound". Therefore, this guide will focus on a comparative analysis of other well-characterized Icmt inhibitors for which in vivo data is available.
Comparative Analysis of Icmt Inhibitor In Vivo Efficacy
This section provides a comparative overview of the in vivo efficacy of several key Icmt inhibitors, with a focus on cysmethynil and its analog, compound 8.12, for which direct comparative studies have been published.
Cysmethynil: The Prototypical Icmt Inhibitor
Cysmethynil was one of the first potent and selective small-molecule inhibitors of Icmt to be identified.[1][3] In vivo studies using xenograft models have demonstrated its ability to inhibit tumor growth.[2][5] For instance, in a xenograft model using the human colon cancer cell line DLD-1, cysmethynil treatment has been shown to suppress tumor formation.[5] However, cysmethynil's clinical development has been hampered by its poor physicochemical properties, including low aqueous solubility and high lipophilicity.[2]
Compound 8.12: An Analog with Improved Properties
To address the limitations of cysmethynil, analogs were developed with improved pharmacological properties. Compound 8.12, an amino-derivative of cysmethynil, exhibits superior physical properties and a marked improvement in efficacy.[2] In a direct comparative in vivo study using a HepG2 liver cancer xenograft model, compound 8.12 demonstrated greater potency in inhibiting tumor growth compared to cysmethynil.[2][6][7]
Other Icmt Inhibitor Analogs
Several other Icmt inhibitors have been developed and show promise in preclinical studies.
-
UCM-1336 (Compound 3): This potent Icmt inhibitor has demonstrated the ability to impair the membrane association of all four Ras isoforms and induce cell death in various Ras-mutated tumor cell lines.[8] In an in vivo model of acute myeloid leukemia, UCM-1336 was shown to increase survival.[8]
-
C75: This potent ICMT inhibitor has been shown to delay senescence and stimulate the proliferation of late-passage Hutchinson-Gilford progeria syndrome (HGPS) cells.[9][10] However, its predicted poor bioavailability has limited its in vivo evaluation in mice.[9][10]
-
UCM-13207 (Compound 21): This novel, potent, and selective ICMT inhibitor has shown significant promise in an in vivo mouse model of progeria, where it improved body weight and increased survival.[2][11]
Data Presentation: In Vivo Efficacy of Icmt Inhibitors
| Compound | Cancer Model | Host Strain | Dosing Regimen | Outcome | Reference |
| Cysmethynil | MiaPaCa2 Pancreatic Cancer Xenograft | Nude Mice | 150 mg/kg, every other day | Tumor growth inhibition and regression | [5] |
| Compound 8.12 | HepG2 Liver Cancer Xenograft | Balb/c Mice | 50 mg/kg (MTD) | Greater tumor growth inhibition than cysmethynil | [2][6] |
| UCM-1336 | Acute Myeloid Leukemia Model | Not Specified | Not Specified | Increased survival | [8] |
| UCM-13207 | Progeria Mouse Model (LmnaG609G/G609G) | Not Specified | Not Specified | Improved body weight and increased survival | [11] |
Experimental Protocols
General Protocol for In Vivo Xenograft Efficacy Studies
The following is a generalized protocol for assessing the in vivo efficacy of Icmt inhibitors using a subcutaneous xenograft model, based on common practices described in the literature.[5][8][12][13]
1. Cell Culture and Animal Models:
- Human cancer cell lines (e.g., HepG2, MiaPaCa2, PC3) are cultured under standard conditions.[2][5]
- Immunocompromised mice (e.g., BALB/c nude, NSG) of 4-6 weeks of age are used as hosts.[5][12]
2. Tumor Implantation:
- A suspension of 1-5 million cancer cells in a volume of 100-200 µL of a mixture of sterile PBS and Matrigel (1:1 ratio) is prepared.[8]
- The cell suspension is injected subcutaneously into the flank of each mouse.[8][12]
3. Tumor Growth Monitoring and Treatment Initiation:
- Tumor growth is monitored by measuring the tumor dimensions with calipers 2-3 times per week.[12]
- Tumor volume is calculated using the formula: (Length x Width²) / 2.
- When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.[12]
4. Drug Administration:
- The Icmt inhibitor is formulated in a suitable vehicle (e.g., DMSO, corn oil).
- The compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily, every other day).[5]
- The control group receives the vehicle only.
5. Efficacy Evaluation:
- Tumor volumes and body weights are measured throughout the study.
- At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).
- The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway illustrating the role of Icmt in Ras localization and function, and the mechanism of action of Icmt inhibitors.
Experimental Workflow
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICMT Inhibitor The ICMT Inhibitor controls the biological activity of ICMT. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo xenograft model [bio-protocol.org]
- 6. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 9. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of (S)-Icmt-IN-3
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides a comprehensive overview of the proper disposal procedures for (S)-Icmt-IN-3, a compound of interest in various research applications. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general best practices for the disposal of laboratory research chemicals and information available for similar compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, regional, and national regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.
Experimental Protocols Involving this compound
This compound is often utilized in cancer research as an inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). A common application involves dissolving the compound in a solvent like Dimethyl Sulfoxide (DMSO) for use in cell-based assays.
Typical Experimental Workflow:
-
Preparation of Stock Solution: this compound is typically dissolved in a solvent such as DMSO to create a concentrated stock solution.
-
Cell Culture Treatment: The stock solution is then diluted in cell culture media to the desired final concentration and applied to cells.
-
Incubation and Analysis: Following an incubation period, the cells are harvested or analyzed to assess the effects of the compound.
This workflow generates various waste streams, including unused stock solutions, contaminated cell culture media, and contaminated labware (e.g., pipette tips, tubes, flasks).
Data Presentation: Waste Characterization
Proper disposal begins with accurate waste characterization. The table below summarizes the primary waste streams generated from experiments with this compound and their likely hazard classifications.
| Waste Stream | Description | Probable Hazard Classification | Recommended Container |
| Unused this compound | Pure, unadulterated compound. | Chemical Waste, Potentially Toxic | Original container or a clearly labeled, compatible container. |
| Stock Solution | This compound dissolved in a solvent (e.g., DMSO). | Chemical Waste, Flammable (if solvent is flammable), Toxic | Labeled, sealed, and compatible solvent waste container. |
| Contaminated Media | Cell culture media containing this compound. | Chemical Waste, potential Biohazard (depending on cell line) | Labeled, leak-proof container. May require secondary containment. |
| Contaminated Labware | Pipette tips, tubes, flasks, gloves, etc. | Solid Chemical Waste, potential Biohazard | Labeled, puncture-resistant container or biohazard bag for incineration. |
Disposal Procedures
The proper disposal of this compound and its associated waste must be carried out in a systematic and compliant manner.
Step 1: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions and to ensure waste is disposed of correctly.
-
Do not mix different waste streams.
-
Keep solid and liquid waste in separate containers.[1]
-
Segregate waste based on hazard class (e.g., flammable liquids, solid chemical waste).
Step 2: Container Selection and Labeling
Choose appropriate containers for each waste stream to prevent leaks and spills.
-
Use containers that are compatible with the chemical waste they will hold. For example, avoid storing acidic solutions in metal containers.[1]
-
Ensure all containers are in good condition and have secure, leak-proof lids.
-
Label every waste container clearly with a "Hazardous Waste" label. The label must include:
-
The full chemical name of all contents (e.g., "this compound," "DMSO").
-
The approximate concentration of each chemical.
-
The date the waste was first added to the container.
-
The name of the principal investigator or lab contact.
-
Step 3: Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.
-
Keep waste containers closed at all times, except when adding waste.
-
Store incompatible waste streams separately within the SAA to prevent accidental mixing.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.
Step 4: Arranging for Disposal
Once a waste container is full or has been in the SAA for the maximum allowed time (as per your institution's policy), arrange for its collection by your institution's EHS department.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for the proper disposal of this compound waste streams.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
